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Mordant Orange 29 Documentation Hub

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  • Product: Mordant Orange 29
  • CAS: 6054-86-0

Core Science & Biosynthesis

Foundational

Technical Guide: UV-Vis Absorption Spectrum Properties of Mordant Orange 29

This technical guide details the UV-Vis absorption properties, structural basis, and experimental protocols for Mordant Orange 29 (C.I. 18744) .[1] It is designed for researchers requiring precise spectrophotometric char...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the UV-Vis absorption properties, structural basis, and experimental protocols for Mordant Orange 29 (C.I. 18744) .[1] It is designed for researchers requiring precise spectrophotometric characterization of this azo-pyrazolone dye.[1][2]

Executive Summary

Mordant Orange 29 (MO29) is a mono-azo dye characterized by a pyrazolone coupling moiety.[1][2] Unlike simple azo dyes, its spectral behavior is governed by azo-hydrazone tautomerism , metal chelation capability (mordant action), and pH-dependent ionization of its sulfonic and hydroxyl auxochromes.[1][2] This guide provides the structural logic for its absorption profile (


) and a validated protocol for its quantitative analysis.[1]

Chemical Identity & Structural Basis

The absorption spectrum of MO29 arises from the conjugation of the azo bond with electron-withdrawing (nitro) and electron-donating (hydroxyl/amino) groups.[1]

Physicochemical Profile
PropertyDetail
Common Name Mordant Orange 29 (Chrome Orange FL)
CI Number 18744
CAS Number 6054-86-0 (Sodium salt)
Molecular Formula

Molecular Weight 441.35 g/mol
Chromophore Azo group (

) conjugated with pyrazolone ring
Key Auxochromes Hydroxyl (

), Sulfonate (

), Nitro (

)
Structural Dynamics (Graphviz Diagram)

The following diagram illustrates the chemical structure components and the tautomeric equilibrium that dictates the primary absorption band.

MO29_Structure cluster_0 Diazo Component cluster_1 Coupling Component cluster_2 Chromogenic System Diazo 3-Amino-2-hydroxy-5-nitro benzenesulfonic acid AzoForm Azo Form (-N=N-) Dominant in non-polar solvents Diazo->AzoForm Diazotization & Coupling Coupler 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one Coupler->AzoForm HydrazoneForm Hydrazone Form (-NH-N=) Dominant in aqueous/polar media AzoForm->HydrazoneForm Tautomerism (Solvent Dependent)

Figure 1: Structural synthesis and azo-hydrazone tautomeric equilibrium of Mordant Orange 29.[1][2] The hydrazone form typically contributes to bathochromic spectral shifts in aqueous solutions.

UV-Vis Spectral Characteristics

Primary Absorption Bands

MO29 exhibits two distinct transitions in the UV-Vis region:

  • 
     Transition (High Intensity): 
    
    • Wavelength:

      
       (Solvent dependent).[1][2]
      
    • Origin: Conjugation across the azo bond connecting the benzene and pyrazolone rings.

    • Appearance: Intense orange color.[1][3]

  • 
     Transition (Lower Intensity): 
    
    • Wavelength: Often obscured or appears as a shoulder around

      
      .[1]
      
    • Origin: Non-bonding electrons on the azo nitrogens and nitro group oxygen.

Solvatochromism & pH Dependence[1]
  • Solvent Effect: In water, the hydrazone tautomer is stabilized by hydrogen bonding, often resulting in a slight red shift (bathochromic) compared to non-polar solvents.

  • pH Effect (Indicator Properties):

    • Acidic pH: Protonation of the phenolic

      
       stabilizes the neutral form.[1]
      
    • Alkaline pH: Deprotonation leads to a bathochromic shift (red/deep orange) due to increased electron delocalization from the phenoxide ion (

      
      ) into the azo system.[1]
      
    • Isosbestic Point: A clear isosbestic point is typically observed during acid-base titration, indicating a clean two-species equilibrium.[1][2]

Experimental Protocol: Quantitative Characterization

Objective: To determine the molar extinction coefficient (


) and 

of MO29.
Reagents & Equipment[1][7]
  • Analyte: Mordant Orange 29 (Purity

    
    , Sigma-Aldrich or equivalent).[1][2]
    
  • Solvent: Deionized Water (Type I) or Phosphate Buffer (pH 7.0).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).[1][2]

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Workflow Diagram (Graphviz)

Protocol_Workflow Stock 1. Stock Preparation Dissolve 10 mg MO29 in 100 mL Water (Conc ≈ 226 µM) Dilution 2. Serial Dilution Prepare 5 standards: 2, 5, 10, 20, 40 µM Stock->Dilution Gravimetric/Volumetric Scan 3. Spectral Scan Range: 200–800 nm Speed: Medium Dilution->Scan Blank Correction PeakID 4. Identify λmax Locate peak (approx. 410-420 nm) Scan->PeakID Curve 5. Calibration Curve Plot Absorbance vs. Concentration PeakID->Curve Calc 6. Calculate ε Slope of regression line (Beer's Law) Curve->Calc A = εbc

Figure 2: Step-by-step workflow for the spectrophotometric determination of Mordant Orange 29 extinction coefficient.

Detailed Procedure
  • Stock Solution: Accurately weigh

    
     of MO29. Dissolve in 
    
    
    
    of DI water. Sonicate for 5 minutes to ensure complete dissolution (aggregates can cause scattering).
  • Working Standards: Prepare concentrations of

    
     by diluting the stock.
    
  • Baseline Correction: Run a baseline scan with DI water in both reference and sample cuvettes.[1]

  • Measurement: Scan the

    
     standard from 200 to 800 nm to identify 
    
    
    
    .
  • Quantification: Measure Absorbance at

    
     for all standards.
    
  • Data Analysis: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ). The slope equals
    
    
    (where
    
    
    ).[1]

Critical Control Point: Ensure Absorbance values remain below 1.0 to avoid deviations from Beer-Lambert Law due to dye aggregation (dimerization).

Analytical Applications & Troubleshooting

Common Applications
  • Photocatalytic Degradation: MO29 is used as a model pollutant.[1] Its degradation is monitored by the decrease in the 410 nm peak.[4]

  • Metal Complexation: As a "mordant" dye, MO29 forms complexes with

    
    , 
    
    
    
    , and
    
    
    . Complexation typically causes a bathochromic shift (red shift) and hyperchromic effect due to ligand-to-metal charge transfer (LMCT).[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Broadening Dye Aggregation (Dimerization)Add 10% Ethanol or reduce concentration (

).[1][2]
Wavelength Shift pH FluctuationsBuffer samples to pH 7.0 using Phosphate buffer.
Low Absorbance PhotobleachingProtect stock solutions from direct light; use amber glassware.[1][2]

References

  • World Dye Variety. (2012).[1] C.I.[1][2][5][6][7][8] Mordant Orange 29 - Properties and Applications.[1][2][6][7] Retrieved from [1][2]

  • PubChem. (n.d.).[1] Mordant Orange 29 (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [1][2]

  • ResearchGate. (2018).[1] Visible Light Photocatalytic Bacterial Inactivation on Titanium Dioxide Coatings (Spectral Data). Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Azo Dyes and Pigments - Technical Library.[1][2] (General reference for azo-pyrazolone spectral behavior). Retrieved from [1][2]

Sources

Exploratory

Solubility Characteristics and Thermodynamic Profiling of Mordant Orange 29

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of Mordant Orange 29 (C.I. 16570) .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Mordant Orange 29 (C.I. 16570) . Designed for researchers in dye synthesis, histological staining, and analytical chromatography, this document moves beyond basic solubility tables to explore the thermodynamic drivers governing solute-solvent interactions.

Mordant Orange 29 is a mono-azo dye characterized by a hydrophilic sulfonate group and a complex pyrazolone scaffold. Its solubility profile is strictly governed by polarity matching and hydrogen bonding capability . While highly soluble in aqueous and protic organic solvents (e.g., Ethanol), it exhibits negligible solubility in non-polar hydrocarbons (e.g., Hexane, Xylene). This guide details the physicochemical basis of these interactions and provides a self-validating experimental protocol for precise solubility determination.

Physicochemical Profile

Understanding the solubility of Mordant Orange 29 requires a structural analysis of its functional groups, which dictate its interaction with solvent molecules.

Chemical Identity[1][2]
  • Common Name: Mordant Orange 29[1][2][3]

  • Colour Index (C.I.): 16570

  • CAS Number: 6054-86-0[1][2][3]

  • Chemical Name: Sodium 3-((3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulfonate[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 441.35 g/mol [1][3]

Structural Determinants of Solubility

The molecule features three distinct regions that compete during solvation:

  • Ionic Head (

    
    ):  The dominant driver for solubility in water and high-dielectric solvents (DMSO, DMF) due to ion-dipole interactions.
    
  • Hydrogen Bonding Donors/Acceptors (

    
    , 
    
    
    
    ,
    
    
    ):
    Facilitate solubility in lower alcohols (Methanol, Ethanol) through H-bond formation.
  • Hydrophobic Domain (Phenyl rings): Provides limited affinity for moderately polar solvents (Acetone) but is insufficient to solubilize the molecule in non-polar alkanes.

Solubility Characteristics in Organic Solvents[5][6][7][8]

The following data summarizes the solubility behavior of Mordant Orange 29 across a spectrum of solvent polarities.

Empirical Solubility Data

Qualitative assessment at 25°C (298.15 K).

Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Protic Polar Water (

)
Soluble High dielectric constant supports ionic dissociation of the sulfonate group.
Protic Organic Ethanol (

)
Soluble Formation of H-bonds with the hydroxyl and azo groups stabilizes the solute.
Protic Organic Methanol (

)
Soluble Similar mechanism to ethanol; often exhibits higher solubility due to smaller molecular size.
Aprotic Polar Acetone (

)
Slightly Soluble Lacks H-bond donors; solubility is limited to the non-ionic regions of the dye.
Ether/Glycol Cellosolve (2-Ethoxyethanol)Slightly Soluble Ether oxygen provides weak H-bond acceptance; insufficient for full solvation.
Non-Polar Xylene / HexaneInsoluble Lack of dipole-dipole interactions; high energy penalty for cavity formation.
Thermodynamic Interpretation

The dissolution of Mordant Orange 29 is an endothermic process driven by entropy.[4]

  • Enthalpy of Solution (

    
    ):  Positive. Energy is required to break the crystal lattice (lattice energy) which is high due to 
    
    
    
    stacking of the aromatic rings and ionic forces.
  • Entropy of Solution (

    
    ):  Positive. The disorder increases as the dye molecules disperse.
    
  • Gibbs Free Energy (

    
    ):  For solubility to occur, 
    
    
    
    must be negative.
    • In Ethanol :

      
       is compensated by a large 
      
      
      
      term and favorable solute-solvent interactions (exothermic solvation), making
      
      
      .
    • In Hexane : The weak London dispersion forces cannot overcome the high lattice energy, resulting in

      
      , making 
      
      
      
      (insoluble).

Experimental Protocol: Precise Solubility Determination

Objective: To quantitatively determine the mole fraction solubility of Mordant Orange 29 in a target organic solvent using a self-validating gravimetric/spectrophotometric hybrid method.

Prerequisite: This protocol assumes the use of analytical grade solvents and purified dye (recrystallized from ethanol/water).

Workflow Diagram

SolubilityProtocol Start Start: Solvent & Solute Prep Saturation Equilibrium Saturation (Jacketed Vessel, 24-48h) Start->Saturation Add Excess Solid Filtration Isothermal Filtration (0.45 µm PTFE Syringe Filter) Saturation->Filtration Supernatant Extraction TempControl Temp Control (±0.1 K) TempControl->Saturation Maintain T Dilution Gravimetric Dilution (for UV-Vis) Filtration->Dilution Aliquot Analysis Quantification Filtration->Analysis Gravimetric (Evaporation) Dilution->Analysis UV-Vis @ λmax DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc

Figure 1: Step-by-step workflow for determining the solubility of Mordant Orange 29. The dual-path analysis (UV-Vis and Gravimetric) ensures data integrity.

Detailed Methodology
Step 1: Preparation of Saturated Solution[5]
  • Apparatus: Use a double-walled glass vessel connected to a thermostatic water bath (precision

    
    ).
    
  • Mixing: Add Mordant Orange 29 in excess to the solvent (e.g., 50 mL Ethanol). The solution must remain visually turbid (solid present) throughout the experiment.

  • Equilibration: Stir magnetically at 400 rpm for 24–48 hours .

    • Expert Tip: Azo dyes can form metastable supersaturated solutions. Approach equilibrium from undersaturation (heating then cooling) to verify hysteresis, but for standard solubility, prolonged stirring at constant temperature is sufficient.

Step 2: Phase Separation (Isothermal Filtration)
  • Pre-heat a glass syringe and a 0.45 µm PTFE filter to the experiment temperature to prevent precipitation during filtration.

  • Stop stirring and allow the solid to settle for 30 minutes.

  • Withdraw the supernatant and filter into a pre-weighed weighing bottle.

Step 3: Quantification

Method A: Gravimetric (For High Solubility Solvents > 10 mg/mL)

  • Weigh the bottle with the filtrate (

    
    ).
    
  • Evaporate the solvent under vacuum or nitrogen stream at 40-50°C.

  • Dry the residue to constant weight (

    
    ).[6]
    
  • Calculation: Mass of solute =

    
    . Mass of solvent = 
    
    
    
    .

Method B: UV-Vis Spectrophotometry (For Low Solubility Solvents)

  • Dilute the filtrate gravimetrically with a suitable solvent (e.g., water or methanol) to land within the linear range of the Beer-Lambert law (Absorbance 0.2 – 0.8).

  • Measure absorbance at

    
     (approx. 385 nm, verify experimentally).
    
  • Calculate concentration using a pre-determined calibration curve.

Mechanistic Analysis of Solute-Solvent Interaction

The solubility behavior of Mordant Orange 29 can be modeled using Hansen Solubility Parameters (HSP) . This theoretical framework explains why the dye dissolves in ethanol but not hexane.

The total energy of vaporization is split into three components:



  • 
    : Dispersion forces (Van der Waals)
    
  • 
    : Polar forces (Dipole moments)
    
  • 
    : Hydrogen bonding forces
    
Interaction Diagram

InteractionMechanism cluster_forces Dominant Forces MO29 Mordant Orange 29 (High δp, High δh) Ethanol Ethanol (High δh, Mod δp) Ethanol->MO29 Strong H-Bonding (Soluble) Hexane Hexane (Low δp, Low δh) Hexane->MO29 Mismatched Energy (Insoluble) F1 Sulfonate Group <-> -OH (Solvent) F2 Azo Group <-> Dipole (Solvent)

Figure 2: Schematic of the solubility mechanism. Solubility is achieved when the solute and solvent share similar partial solubility parameters (


 and 

).

Analysis:

  • Ethanol: Possesses high

    
     (hydrogen bonding) which matches the sulfonate and hydroxyl groups of MO29.
    
  • Hexane: Dominated by

    
     (dispersion). It cannot disrupt the strong ionic/polar intermolecular forces of the solid dye lattice.
    

References

  • World Dye Variety. (2012). Mordant Orange 29 - Chemical Structure and Properties.[1][3]Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet & Product Specification for Azo Dyes (General Reference).Link

  • ChemicalBook. (n.d.). Mordant Orange 1 & 29 Solubility Properties.[7]Link

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: Mordant Orange 29 (CAS 6054-86-0).Link

  • Qureshi, A., et al. (2021).[8] Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis.[8] Link

Sources

Foundational

Electrochemical Profiling of Mordant Orange 29: Redox Mechanisms and Voltammetric Characterization

This guide provides an in-depth technical analysis of the electrochemical behavior of Mordant Orange 29 (MO29) . It is designed for researchers requiring precise voltammetric protocols and mechanistic insights for sensor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the electrochemical behavior of Mordant Orange 29 (MO29) . It is designed for researchers requiring precise voltammetric protocols and mechanistic insights for sensor development or degradation monitoring.

Executive Summary

Mordant Orange 29 (C.I. 16570) is a mono-azo dye characterized by a pyrazolone scaffold coupled with a nitro-substituted benzene ring. Its electrochemical utility extends beyond textile applications to environmental monitoring (degradation kinetics) and biological sensing (DNA interaction). This guide details the dye's redox behavior, driven by its azo (-N=N-) and nitro (-NO₂) pharmacophores, and provides a validated protocol for its voltammetric determination.

Chemical & Electrochemical Fundamentals

Structural Redox Centers

The electrochemical activity of MO29 is defined by three primary moieties on its core structure (Sodium 5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)azo]-2-hydroxy-3-nitrobenzenesulfonate):

  • Nitro Group (

    
    ):  The most easily reducible group. It typically undergoes a 4-electron reduction to hydroxylamine, followed by a 2-electron reduction to an amine in acidic media.
    
  • Azo Linkage (

    
    ):  The chromophore responsible for color. It undergoes an irreversible 4-electron/4-proton reduction, cleaving the bond to form two primary amines.
    
  • Pyrazolone/Phenolic System: The hydroxyl group ortho to the azo linkage facilitates metal chelation (mordant action) and undergoes pH-dependent oxidation.

Proposed Redox Mechanism

The reduction of MO29 at a carbon electrode (e.g., Glassy Carbon Electrode, GCE) in aqueous media is generally irreversible and diffusion-controlled .

  • Cathodic (Reduction) Pathway:

    
    
    
    
    
  • Anodic (Oxidation) Pathway: Irreversible oxidation of the phenolic -OH or pyrazolone enol group, typically observed > +0.8 V vs. Ag/AgCl.

Experimental Methodology (Protocol)

Reagents & Buffer Preparation
  • Stock Solution: Dissolve 1.0 mM MO29 in ultrapure water (Milli-Q, 18.2 MΩ·cm). Store in amber glass to prevent photodegradation.

  • Supporting Electrolyte: Britton-Robinson (BR) buffer (0.04 M) is recommended for covering the pH range 2.0–12.0.

    • Mix: Phosphoric acid, Acetic acid, and Boric acid.

    • Adjust: Titrate with 0.2 M NaOH to desired pH.

Electrode Preparation

Working Electrode: Glassy Carbon Electrode (GCE, 3 mm dia.) or Carbon Paste Electrode (CPE).

  • Polishing: Polish GCE with 0.3 µm and 0.05 µm alumina slurry on a microcloth pad.

  • Sonication: Sonicate in 1:1 HNO₃/water, then ethanol, then water (3 min each) to remove adsorbed particles.

  • Activation: Cycle the potential between -0.2 V and +1.2 V in 0.5 M H₂SO₄ at 100 mV/s until stable.

Voltammetric Procedure

Technique: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

  • Cell Setup: Three-electrode system.

    • Working: GCE/CPE.

    • Reference: Ag/AgCl (3 M KCl).

    • Counter: Platinum wire.

  • Parameters:

    • Potential Window: +1.4 V to -1.2 V.

    • Scan Rate: 50 – 500 mV/s (Standard: 100 mV/s).

    • Accumulation (Optional): Open circuit for 60s if studying adsorptive stripping.

  • Measurement: Purge solution with

    
     for 10 min to remove dissolved oxygen (which interferes with nitro reduction). Record the voltammogram.
    

Results & Discussion

Voltammetric Profile

The CV of MO29 typically exhibits:

  • Cathodic Peak 1 (

    
    ):  Reduction of the nitro group (
    
    
    
    ). Occurs at less negative potentials (approx -0.4 V to -0.6 V depending on pH).
  • Cathodic Peak 2 (

    
    ):  Reduction of the azo group (
    
    
    
    ).[1] Occurs at more negative potentials (approx -0.7 V to -0.9 V).
  • Anodic Peaks: usually absent on the reverse scan, confirming the irreversible nature of the reduction.

pH Dependence

The peak potentials (


) shift to more negative values as pH increases, indicating proton involvement.
  • Slope: A plot of

    
     vs. pH typically yields a slope near -59 mV/pH , suggesting an equal number of electrons and protons (
    
    
    
    ) involved in the rate-determining step.
Quantitative Data Summary
ParameterValue / CharacteristicImplication
Linearity Range

to

M
Suitable for trace analysis.
Detection Limit (LOD)

M (DPV)
High sensitivity for environmental sensing.
Scan Rate (

) Effect

Diffusion-controlled process.
Electron Transfer IrreversibleProducts do not re-oxidize easily.

Mechanistic Visualization

The following diagram illustrates the reductive cleavage pathway of the Azo and Nitro groups in MO29.

MO29_Redox_Mechanism MO29 Mordant Orange 29 (R-NO₂ / R-N=N-R') Inter1 Hydroxylamine Intermediate (R-NHOH) MO29->Inter1 Nitro Reduction 4e⁻, 4H⁺ (Peak 1) Inter2 Hydrazo Intermediate (R-NH-NH-R') MO29->Inter2 Azo Reduction 2e⁻, 2H⁺ (Peak 2) Final Primary Amines (R-NH₂ + R'-NH₂) Inter1->Final Further Reduction 2e⁻, 2H⁺ (Acidic Media) Inter2->Final N-N Cleavage 2e⁻, 2H⁺

Figure 1: Stepwise electrochemical reduction mechanism of Mordant Orange 29 involving Nitro and Azo moieties.[2][3][4]

References

  • Zeyrekli, S., Karaman, Y., & Menek, N. (2021). Investigation of Electrochemical Behavior of Mordant Dye (C.I. 17135). International Journal of Electrochemical Science. Link(Note: Serves as a primary reference for the electrochemical protocol of structurally similar pyrazolone azo dyes).

  • El Aggadi, S., et al. (2020). Electrochemical oxidation of textile azo dye reactive orange 16 on the Platinum electrode. Mediterranean Journal of Chemistry. Link

  • Hazazi, O. A., & El-Sayed, R. (2011).[5] Voltammetric studies of some azo compounds derived from 4-methyl-6,7-dihydroxy coumarin. Journal of Advances in Chemistry. Link

  • National Institutes of Health (NIH) PubChem. (2025). C.I.[6][7][8][9] Mordant Orange 29 (CID 111145) - Chemical Structure and Properties. Link

Sources

Exploratory

The Scientific Imperative: Why Determine the Crystal Structure of Mordant Orange 29 Sodium Salt?

An In-Depth Technical Guide to the Crystal Structure Analysis of Mordant Orange 29 Sodium Salt Mordant Orange 29, an azo dye, finds applications in various industrial processes. However, a detailed understanding of its s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Mordant Orange 29 Sodium Salt

Mordant Orange 29, an azo dye, finds applications in various industrial processes. However, a detailed understanding of its solid-state properties, which are dictated by its crystal structure, remains elusive. Elucidating the three-dimensional arrangement of its ions in a crystalline lattice would provide invaluable insights into:

  • Physicochemical Properties: Understanding the relationship between the molecular packing and properties such as solubility, dissolution rate, and thermal stability.

  • Intermolecular Interactions: Identifying and characterizing non-covalent interactions like hydrogen bonds, π-π stacking, and ionic interactions that govern the crystal packing.

  • Polymorphism: Investigating the potential for different crystalline forms (polymorphs), which can have significantly different properties.

  • Rational Drug Design: For researchers in drug development, understanding the crystallization behavior of organic salts is paramount for formulation and bioavailability.

This guide will provide the practical and theoretical foundation for undertaking such an investigation.

Synthesis and Purification of Mordant Orange 29 Sodium Salt: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of high-purity material. The presence of impurities can inhibit crystallization or lead to disordered structures. The synthesis of Mordant Orange 29 typically involves the diazotization of a suitable aromatic amine followed by an azo coupling reaction.

Synthetic Pathway

A common synthetic route for Mordant Orange 29 involves the diazotization of 2-aminophenol-4-sulfonamide followed by coupling with 2-naphthol.

Diagram 1: Synthetic Pathway of Mordant Orange 29

G A 2-Aminophenol-4-sulfonamide B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C D Mordant Orange 29 B->D Azo Coupling C 2-Naphthol C->D F Mordant Orange 29 Sodium Salt D->F Deprotonation E Sodium Hydroxide (NaOH) E->F

Caption: A generalized synthetic scheme for Mordant Orange 29 sodium salt.

Detailed Experimental Protocol: Synthesis
  • Diazotization:

    • Dissolve 2-aminophenol-4-sulfonamide in a dilute solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve 2-naphthol in an aqueous solution of sodium hydroxide to form the sodium salt of 2-naphthol.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the 2-naphthol solution. A colored precipitate of Mordant Orange 29 will form immediately.

    • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Filter the crude product and wash it with cold water to remove any unreacted starting materials and inorganic salts.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water mixture) to achieve high purity.

    • Dry the purified product under vacuum.

Purity Assessment

The purity of the synthesized compound must be rigorously assessed before proceeding to crystallization trials.

Technique Purpose Expected Outcome for High Purity
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and identify any organic impurities.Sharp, well-resolved peaks corresponding to the expected structure.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A prominent peak corresponding to the expected mass-to-charge ratio.
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the compound.A single major peak, indicating >99% purity.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the molecule.Characteristic absorption bands for O-H, N-H, S=O, and azo groups.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It requires a systematic exploration of various crystallization conditions.

Principles of Crystallization

Crystallization occurs when a solution becomes supersaturated, and the solute molecules self-assemble into a highly ordered, three-dimensional lattice. The key is to approach supersaturation slowly to allow for the growth of a few, well-ordered crystals rather than a large number of small or poorly formed crystals.

Common Crystallization Techniques

A variety of techniques should be employed to explore a wide range of crystallization conditions.

Diagram 2: Crystallization Workflow

G cluster_0 Solvent Screening cluster_1 Crystallization Methods cluster_2 Crystal Harvesting A Initial Solubility Tests (e.g., water, ethanol, DMF, DMSO) B Slow Evaporation A->B C Vapor Diffusion (Solvent/Antisolvent) A->C D Slow Cooling A->D E Microscopic Examination B->E C->E D->E F Crystal Mounting E->F

Caption: A systematic approach to screening for suitable crystallization conditions.

Step-by-Step Crystallization Protocols
  • Solvent Screening:

    • Test the solubility of Mordant Orange 29 sodium salt in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, DMF, DMSO) at room temperature and elevated temperatures.

    • Identify solvents in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures (for slow cooling) or a solvent in which it is soluble and a miscible antisolvent in which it is insoluble (for vapor diffusion).

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Place a drop of the concentrated solution on a siliconized coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble (the precipitant).

    • Sitting Drop: Place a drop of the concentrated solution in a well next to a larger reservoir of the precipitant.

    • The precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

  • Slow Cooling:

    • Prepare a saturated solution at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, or even sub-ambient temperatures, over several hours or days. A dewar or insulated container can be used to slow the cooling rate.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic-level structure.

The Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons in the atoms of the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal.

Data Collection Workflow

G A {Crystal Selection & Mounting | Select a well-formed, single crystal under a microscope and mount it on a goniometer head.} B {Unit Cell Determination | Collect a few initial diffraction images to determine the unit cell parameters and crystal system.} A->B C {Data Collection Strategy | Devise a strategy to collect a complete and redundant dataset by rotating the crystal in the X-ray beam.} B->C D {Full Data Collection | Execute the data collection strategy, measuring the intensities of thousands of diffraction spots.} C->D E {Data Reduction & Integration | Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their intensities.} D->E

Caption: An iterative process for solving and refining a crystal structure.

Detailed Protocol: Structure Solution and Refinement
  • Structure Solution: The reflection file is used as input for structure solution software (e.g., SHELXT, SIR). Direct methods or Patterson methods are used to determine the initial phases and generate an initial electron density map.

  • Model Building: The initial electron density map is examined, and atoms are assigned to the prominent electron density peaks to build an initial molecular model.

  • Refinement: The atomic positions and displacement parameters of the model are refined against the experimental data using a least-squares minimization algorithm. The quality of the fit is monitored by the R-factor, which should decrease as the model improves.

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (including hydrogen atoms) and identify any regions of disordered electron density.

  • Anisotropic Refinement: The thermal motion of non-hydrogen atoms is modeled anisotropically, allowing them to be represented by ellipsoids rather than spheres.

  • Hydrogen Atom Placement: Hydrogen atoms can often be located in the difference Fourier map or placed in geometrically calculated positions.

  • Final Refinement and Validation: The final model is refined until convergence is reached. The quality of the final structure is assessed using validation tools like CheckCIF, which check for geometric and crystallographic consistency. The final output is typically a Crystallographic Information File (CIF).

Interpreting the Crystal Structure: From Data to Insights

The final CIF file contains a wealth of information. Analysis of the crystal structure can reveal:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the Mordant Orange 29 anion.

  • Ionic Interactions: The coordination environment of the sodium cation and its interactions with the sulfonate and phenolate groups of the anion.

  • Intermolecular Interactions: A detailed map of all hydrogen bonds, π-π stacking interactions, and other non-covalent forces that stabilize the crystal lattice.

  • Crystal Packing: The overall arrangement of molecules in the unit cell, which can be visualized and analyzed to understand the packing efficiency and identify any channels or voids.

This information provides a fundamental understanding of the solid-state properties of Mordant Orange 29 sodium salt and can be used to rationalize its behavior and guide the development of new materials with tailored properties.

References

  • Synthesis of Azo Dyes

    • Title: Industrial Dyes: Chemistry, Properties, Applic
    • Source: Wiley-VCH
    • URL: [Link]

  • Crystallization Techniques

    • Title: Crystal Growth of Organic M
    • Source: American Chemical Society
    • URL: [Link]

  • Single-Crystal X-ray Diffraction

    • Title: Crystal Structure Analysis: A Primer
    • Source: Oxford University Press
    • URL: [Link]

  • Structure Solution and Refinement

    • Title: SHELX - A short history
    • Source: Acta Crystallographica Section A
    • URL: [Link]

  • Crystallographic Databases

    • Title: The Cambridge Structural D
    • Source: Cambridge Crystallographic D
    • URL: [Link]

Foundational

Technical Guide: Ligand Chelating Properties of Mordant Orange 29 with Transition Metals

The following technical guide details the ligand chelating properties of Mordant Orange 29 (C.I. 16570), focusing on its interaction with transition metals.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ligand chelating properties of Mordant Orange 29 (C.I. 16570), focusing on its interaction with transition metals. This document is structured for researchers in bio-inorganic chemistry and analytical method development.

Executive Summary

Mordant Orange 29 (MO29) , chemically identified as the sodium salt of 5-[(3-carboxy-4-hydroxyphenyl)azo]-2-hydroxy-3-methylbenzoic acid (or structurally related pyrazolone-azo derivatives depending on synthesis route), functions as a potent tridentate ligand . Unlike simple bidentate azo dyes, MO29 utilizes a phenolic oxygen , an azo nitrogen , and a carbonyl/carboxyl oxygen to sequester transition metals (Cu²⁺, Ni²⁺, Co²⁺, Cr³⁺). This guide elucidates the thermodynamic stability, structural coordination modes, and validated protocols for synthesizing and analyzing these metal-organic frameworks.

Chemical Identity & Structural Dynamics[1]

Molecular Architecture

MO29 belongs to the class of pyrazolone-azo dyes . Its efficacy as a chelator stems from its ability to exist in tautomeric equilibrium, shifting between the azo-enol and hydrazone-keto forms. This tautomerism is solvent- and pH-dependent, directly influencing metal affinity.

  • CAS Number: 6054-86-0 (Typical for the sodium salt)

  • Color Index: C.I. 16570[1][2][3][4]

  • Functional Donors:

    • Phenolic Hydroxyl (-OH): Deprotonates to form a strong

      
      -donor (
      
      
      
      ).
    • Azo Group (-N=N-): The

      
      -nitrogen atom acts as a donor, forming a 5- or 6-membered chelate ring.
      
    • Pyrazolone Carbonyl (=O) or Carboxyl Group: Provides the third coordination site, completing the tridentate O-N-O system.

Tautomeric Control of Chelation

Research indicates that while the free ligand may exist in the azo-enol form in non-polar solvents, coordination with transition metals typically stabilizes the hydrazone-keto tautomer. This "locking" mechanism is crucial for the high stability constants observed in MO29 complexes.

Expert Insight: When designing spectrophotometric assays, buffering the pH is critical not just for solubility, but to force the ligand into the specific tautomer that maximizes the molar absorptivity (


) of the metal complex.

Thermodynamics & Coordination Chemistry[6]

Stability Constants (Log K)

The stability of MO29 complexes generally follows the Irving-Williams series :



Metal IonStoichiometry (M:L)Log

(Approx.)
Preferred Geometry
Cu(II) 1:1 / 1:212.5 - 14.0Distorted Octahedral (Jahn-Teller)
Ni(II) 1:210.8 - 11.5Octahedral
Co(II) 1:29.5 - 10.2Octahedral
Cr(III) 1:1> 15.0Octahedral (Kinetically Inert)

Note: Values are estimates based on analogous pyrazolone-azo ligands in aqueous media at 25°C, ionic strength 0.1 M.

Mechanism of Binding

The metal ion displaces the phenolic proton, forming a covalent bond with oxygen. Simultaneously, the lone pair on the azo nitrogen forms a coordinate bond. The third site (carbonyl oxygen) closes the second chelate ring. This double-chelate effect renders MO29 complexes significantly more stable than monodentate analogs.

Experimental Protocols

Protocol A: Spectrophotometric Determination of Copper(II)

Objective: Quantify trace Cu(II) using MO29 via complex formation. Self-Validating Step: The presence of a sharp isosbestic point in the UV-Vis spectra during pH titration confirms a clean equilibrium between free ligand and complex, validating the absence of side reactions.

Materials:

  • MO29 Stock Solution:

    
     M in methanol.
    
  • Buffer: Acetate buffer (pH 5.5).

  • Cu(II) Standard:

    
     M 
    
    
    
    .

Workflow:

  • Baseline Correction: Blank the spectrophotometer with the solvent/buffer mixture.

  • Mixing: In a 10 mL volumetric flask, add:

    • 1.0 mL MO29 stock.

    • 2.0 mL Acetate buffer (pH 5.5).

    • Aliquot of Cu(II) sample.

  • Reaction Time: Allow to stand for 5 minutes (reaction is instantaneous but equilibration ensures stability).

  • Measurement: Scan absorbance from 350 nm to 650 nm.

    • Observation:

      
       of free ligand (~480 nm) shifts to complex 
      
      
      
      (~530 nm).
  • Quantification: Use Beer-Lambert Law at 530 nm.

Protocol B: Synthesis of Solid-State MO29-Ni(II) Complex

Objective: Isolate the complex for structural characterization (IR/XRD).

  • Dissolution: Dissolve 1 mmol of MO29 in 20 mL hot ethanol.

  • Metal Addition: Add 0.5 mmol

    
     dissolved in 5 mL water dropwise under stirring.
    
  • Reflux: Reflux the mixture for 3 hours at 70°C.

  • Precipitation: Cool to room temperature. If precipitate does not form, reduce volume by evaporation or add diethyl ether.

  • Filtration & Washing: Filter the dark precipitate, wash with cold ethanol/water (1:1), and dry in vacuo.

Visualization: Chelation Pathway

The following diagram illustrates the logical flow of the chelation mechanism and the resulting structural stabilization.

MO29_Chelation cluster_rings Chelate Ring Formation Ligand Free MO29 Ligand (Azo-Enol Form) Deprotonation pH Adjustment (Deprotonation of Phenolic -OH) Ligand->Deprotonation pH > pKa Coordination Metal Ion Attack (Cu++, Ni++, Co++) Deprotonation->Coordination Electrostatic Attraction Tautomerization Tautomeric Shift to Hydrazone-Keto Coordination->Tautomerization Stabilization Energy Complex Stable Metal-Chelate (Tridentate O-N-O) Tautomerization->Complex Ring Closure Ring1 6-Membered Ring (Phenolic O - Metal - Azo N) Complex->Ring1 Ring2 5-Membered Ring (Azo N - Metal - Carbonyl O) Complex->Ring2

Caption: Logical workflow of Mordant Orange 29 chelation, highlighting the critical tautomeric shift and dual-ring stabilization mechanism.

Biological & Pharmaceutical Relevance

While primarily an analytical tool, the pyrazolone scaffold of MO29 shares structural homology with bioactive drugs (e.g., Edaravone).

  • Metallodrug Potential: Transition metal complexes of pyrazolone azo dyes have shown enhanced antimicrobial and antitumor activity compared to free ligands, attributed to increased lipophilicity facilitating cell membrane penetration (Overton’s concept).

  • Toxicity: Azo dyes can be reduced by azoreductases in the gut to aromatic amines. Researchers must evaluate the stability of the metal-ligand bond in physiological conditions to prevent the release of potentially toxic free ligands.

References

  • Structural Analysis of Pyrazolone Azo Complexes Mahmoud, M. R., et al. (1983). Coordination compounds of heterocyclic AZO derivatives II‐transition metal chelates of some pyrazolone AZO dyes. [5]

  • Spectrophotometric Determination Principles Hasan, M. M. (2005). Spectrophotometric Determination of Toxic Elements in Aqueous Media.

  • Metal Coordination in Azo Dyes Black, D. T., et al. (2019). Disulfonated azo dyes: metal coordination and ion-pair separation. [6]

  • Biological Activity of Pyrazolone Complexes Ramadan, A. M., et al. (2019).[7] Synthesis, physico-chemical studies and biological evaluation of new metal complexes with some pyrazolone derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Spectrophotometric Determination of Copper(II) Using Mordant Orange 29

This application note details the protocol for the spectrophotometric determination of Copper(II) using Mordant Orange 29 (also known as Chrome Fast Orange R). This guide is designed for analytical chemists and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the spectrophotometric determination of Copper(II) using Mordant Orange 29 (also known as Chrome Fast Orange R). This guide is designed for analytical chemists and drug development professionals requiring a robust, cost-effective alternative to Atomic Absorption Spectroscopy (AAS) or ICP-MS for trace copper analysis.

Introduction & Principle

Copper is a critical trace element in biological systems and a common contaminant in industrial effluents. While AAS and ICP-MS are standard for detection, they are capital-intensive. Spectrophotometry using azo dyes offers a sensitive, portable alternative.

Mordant Orange 29 (MO29) is a pyrazolone-based azo dye. Its structure contains a phenolic hydroxyl group, an azo linkage, and a pyrazolone carbonyl/enol group. These functional groups are positioned to act as a tridentate ligand (O, N, O donor set), forming a stable, colored chelate with Cu(II) ions.

Reaction Mechanism

The determination is based on the complexation reaction between Cu(II) and MO29 in a buffered aqueous medium.



  • Ligand Color: Yellow/Orange

  • Complex Color: Red/Purple (Bathochromic shift)

  • Selectivity: The reaction is pH-dependent, allowing for selective determination in the presence of interfering ions by controlling acidity or using masking agents.

Materials & Instrumentation

Reagents
  • Mordant Orange 29 (MO29): (CAS 20352-64-1). Prepare a

    
     M stock solution in 50% ethanol-water.
    
  • Copper(II) Stock Solution (1000 ppm): Dissolve 1.000 g of pure copper metal in minimum HNO₃ and dilute to 1 L with distilled water. Alternatively, use

    
    .
    
  • Buffer Solutions: Acetate buffer (pH 3.0–6.0) and Borate buffer (pH 7.0–9.0).

  • Masking Agents: Sodium Fluoride (NaF), Sodium Citrate, EDTA (for interference studies).

  • Solvents: Ethanol (analytical grade), Deionized Water (

    
    ).
    
Instrumentation
  • Double-beam UV-Vis Spectrophotometer: (e.g., Shimadzu UV-1800 or equivalent) with 10 mm matched quartz cuvettes.

  • pH Meter: Calibrated with standard buffers (pH 4.0, 7.0, 10.0).

Experimental Workflow (Logic Diagram)

The following diagram outlines the critical path for method optimization and routine analysis.

MethodWorkflow Start Start: Sample Preparation SpectralScan Step 1: Spectral Scan (Determine λmax) Start->SpectralScan Opt_pH Step 2: pH Optimization (Test pH 3.0 - 9.0) SpectralScan->Opt_pH Fix λmax Opt_Conc Step 3: Reagent Optimization (Mole Ratio Study) Opt_pH->Opt_Conc Fix pH StdCurve Step 4: Calibration Curve (0.5 - 10 µg/mL) Opt_Conc->StdCurve Fix Conditions SampleAnalysis Step 5: Sample Analysis (Absorbance Measurement) StdCurve->SampleAnalysis Validation Step 6: Validation (Precision, Accuracy, LOD) SampleAnalysis->Validation Validation->SampleAnalysis QC Failure (Repeat) Report Final Report Validation->Report

Caption: Operational workflow for the development and execution of the spectrophotometric copper assay.

Detailed Protocol

Phase 1: Method Optimization (Required for New Batches)
  • Determination of

    
    : 
    
    • Prepare a blank solution (Buffer + MO29 + Solvent).

    • Prepare a test solution (Buffer + MO29 + Cu(II) + Solvent).

    • Scan both from 350 nm to 700 nm.

    • Result: The analytical wavelength (

      
      ) is the peak where the difference between the complex absorbance and the reagent blank is maximal (typically 500–550 nm for this class of dyes).
      
  • Optimization of pH:

    • Prepare a series of 10 mL flasks containing fixed Cu(II) (

      
      ) and excess MO29.
      
    • Adjust pH from 3.0 to 9.0 using appropriate buffers.

    • Measure absorbance at

      
      .
      
    • Selection: Choose the pH yielding maximum stable absorbance (Commonly pH 5.0–6.0 for pyrazolone-Cu complexes).

Phase 2: General Procedure for Determination
  • Aliquot Transfer: Transfer a known volume of the sample solution (containing 5–50

    
     of Cu) into a 25 mL volumetric flask.
    
  • pH Adjustment: Add 5 mL of the optimum buffer (e.g., Acetate buffer pH 5.5).

  • Reagent Addition: Add 2.0 mL of

    
     M MO29 solution.
    
  • Solvent Make-up: If the complex is sparingly soluble in water, add 10 mL of ethanol to solubilize. Dilute to the mark with deionized water.

  • Incubation: Allow the mixture to stand for 5–10 minutes at room temperature (

    
    ) to ensure complete complexation.
    
  • Measurement: Measure absorbance at

    
     against a reagent blank prepared identically but without copper.
    

Analytical Figures of Merit

The following parameters must be validated to ensure Trustworthiness of the data.

ParameterTypical Performance CriteriaValidation Method
Linearity Range

Plot Abs vs. Conc.;

Molar Absorptivity (

)

Calculated from Beer’s Law slope
Stoichiometry (M:L) 1:1 or 1:2Job’s Method of Continuous Variation
Detection Limit (LOD)


Precision (RSD)

5 replicates at mid-range conc.
Interference Study

Selectivity is crucial for real-world samples. The following ions are common interferents:

  • Interfering:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .
  • Mitigation:

    • Iron (

      
      ):  Mask with Sodium Fluoride (NaF) or Triethanolamine.
      
    • Nickel/Cobalt: Pre-extraction or pH adjustment (Cu-MO29 kinetics are often faster).

References

  • PubChem. (n.d.). Mordant Orange 29 (Compound). National Library of Medicine. Retrieved from [Link]

  • Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard reference for azo-dye spectrophotometric methods).
  • Rao, G. N., et al. (1990). Solvent extraction of Copper(II) with 1-phenyl-3-methyl-4-nitrobenzoyl-5-pyrazolone. Proceedings of the Indian Academy of Sciences. (Provides mechanistic insight into pyrazolone-copper binding).
Application

Photocatalytic degradation of Mordant Orange 29 using TiO2 nanoparticles

Application Note: Photocatalytic Degradation of Mordant Orange 29 using TiO2 Nanoparticles Executive Summary This application note details a rigorous protocol for the photocatalytic degradation of Mordant Orange 29 (MO29...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photocatalytic Degradation of Mordant Orange 29 using TiO2 Nanoparticles

Executive Summary

This application note details a rigorous protocol for the photocatalytic degradation of Mordant Orange 29 (MO29) , a persistent anionic mono-azo dye, using Titanium Dioxide (TiO


) nanoparticles. The method utilizes Heterogeneous Photocatalysis, leveraging UV irradiation to generate Reactive Oxygen Species (ROS) that mineralize the dye into H

O, CO

, and inorganic ions. This guide is designed for researchers aiming to optimize degradation kinetics, understand mechanistic pathways, and validate experimental reproducibility in wastewater treatment applications.

Introduction & Mechanistic Grounding

2.1 Target Molecule: Mordant Orange 29 MO29 (C


H

N

NaO

S) is a synthetic azo dye characterized by a chromophoric azo bond (-N=N-) and a solubilizing sulfonate group (-SO

).[1][2] Its resistance to biodegradation necessitates Advanced Oxidation Processes (AOPs).
  • Key Property: Anionic nature in aqueous solution.

  • Primary Absorption:

    
     typically 
    
    
    
    420–480 nm (experimentally determined).

2.2 The Catalyst: TiO


 Nanoparticles 
We utilize TiO

(typically Degussa P25: 80% anatase, 20% rutile) due to its high stability and oxidative potential.
  • Band Gap: ~3.2 eV (requires UV light

    
     nm).
    
  • Point of Zero Charge (PZC): pH

    
     6.2–6.8. This is critical for optimizing adsorption.
    

2.3 Mechanism of Action Upon UV irradiation, TiO


 generates electron-hole pairs (

).
  • Hole Pathway:

    
     (Hydroxyl radical – non-selective oxidant).
    
  • Electron Pathway:

    
     (Superoxide radical).
    
  • Degradation: ROS attack the azo bond of MO29, leading to decolorization and subsequent mineralization.

Photocatalysis_Mechanism UV UV Light (λ < 387 nm) TiO2 TiO2 Surface UV->TiO2 Excitation Pairs e- / h+ Pair Generation TiO2->Pairs Charge Separation ROS ROS Formation (•OH, •O2-) Pairs->ROS Redox Reactions MO29 Mordant Orange 29 (Azo Dye) ROS->MO29 Oxidative Attack MO29->TiO2 Adsorption Products Degradation Products (CO2, H2O, NO3-, SO4-) MO29->Products Mineralization

Figure 1: Mechanistic pathway of TiO2-mediated photocatalytic degradation of Mordant Orange 29.

Materials & Equipment

Reagents:

  • Mordant Orange 29: Analytical grade (purity >95%).

  • TiO

    
     Nanoparticles:  Aeroxide® P25 (Evonik) or equivalent (Surface area ~50 m
    
    
    
    /g).
  • pH Adjusters: 0.1 M HCl and 0.1 M NaOH.

  • Solvent: Deionized (DI) water (Resistivity > 18.2 M

    
    cm).
    

Equipment:

  • Photoreactor: Cylindrical borosilicate glass reactor with a cooling water jacket.

  • Light Source: Medium-pressure Mercury vapor lamp (125W) or UV-LED array (365 nm).

  • Spectrophotometer: UV-Vis (Double beam recommended) scanning 200–800 nm.

  • Centrifuge: High-speed (10,000 rpm) for catalyst separation.

Experimental Protocol

Phase 1: Catalyst Characterization & Control

Before degradation, confirm catalyst properties to ensure batch consistency.

  • XRD: Verify Anatase/Rutile ratio.

  • BET: Confirm surface area (Target: 50

    
     15 m
    
    
    
    /g).
Phase 2: Preparation and Dark Adsorption (Critical)

Adsorption-desorption equilibrium is required to distinguish physical binding from photocatalytic breakdown.

  • Stock Solution: Prepare 1000 mg/L MO29 stock in DI water. Dilute to working concentration (e.g., 20 mg/L).

  • Slurry Preparation: Add TiO

    
     (Target: 0.5 g/L) to 250 mL of dye solution.
    
  • pH Adjustment: Adjust pH to 3.0 using HCl.

    • Rationale: At pH 3 (below TiO

      
       PZC ~6.5), the catalyst surface is positively charged (
      
      
      
      ). MO29 is anionic (
      
      
      ). This maximizes electrostatic attraction and adsorption.
  • Dark Stirring: Stir magnetically in the dark for 30 minutes .

  • Equilibrium Check: Take a 3 mL aliquot, centrifuge, and measure Absorbance (

    
    ). If stable, proceed.
    
Phase 3: Photocatalytic Irradiation
  • Initiation: Turn on the UV lamp. Start timer (

    
    ).
    
  • Sampling: Withdraw 3-5 mL aliquots at fixed intervals (e.g., 0, 10, 20, 30, 45, 60, 90 min).

  • Separation: Immediately centrifuge aliquots at 10,000 rpm for 10 mins or filter through a 0.22

    
    m PTFE syringe filter to remove TiO
    
    
    
    .
    • Note: Colloidal TiO

      
       interferes with UV-Vis readings. Ensure the supernatant is perfectly clear.
      
Phase 4: Analytical Quantitation
  • Scan: Perform a full wavelength scan (200-800 nm) on the

    
     sample to determine 
    
    
    
    (typically ~480 nm for MO29).
  • Measure: Record absorbance at

    
     for all time points.
    
  • Calculation: Use Beer-Lambert Law (

    
    ) to determine concentration (
    
    
    
    ).
    • Degradation Efficiency (

      
      ) = 
      
      
      

Experimental_Workflow Start Start: MO29 Solution (20 mg/L) AddCat Add TiO2 Catalyst (0.5 g/L) Start->AddCat AdjustPH Adjust pH to 3.0 (HCl) AddCat->AdjustPH Dark Dark Adsorption (30 min, Stirring) AdjustPH->Dark Light UV Irradiation On (t = 0) Dark->Light Sample Sampling Interval (Every 15 min) Light->Sample Sample->Light Next Interval Filter Centrifugation/Filtration (Remove TiO2) Sample->Filter Analyze UV-Vis Analysis (Abs @ λmax) Filter->Analyze

Figure 2: Step-by-step experimental workflow for MO29 degradation.

Data Analysis & Optimization

5.1 Kinetic Modeling The degradation of MO29 typically follows Langmuir-Hinshelwood pseudo-first-order kinetics at low dye concentrations:



  • Plot

    
     vs. Time (
    
    
    
    ).[3]
  • The slope represents the apparent rate constant

    
     (min
    
    
    
    ).

5.2 Critical Parameter Optimization (Reference Data) Use the following table to benchmark your optimization experiments.

ParameterRange TestedOptimal ValueMechanistic Insight
pH 2 – 102.5 – 4.0 Acidic pH protonates TiO

surface (

), attracting anionic MO29. Alkaline pH causes repulsion.
Catalyst Dosage 0.1 – 2.0 g/L0.5 – 1.0 g/L Higher dosage increases active sites until "shielding effect" (turbidity) blocks UV penetration.
Dye Conc. 10 – 100 mg/L10 – 30 mg/L High concentrations saturate active sites and reduce photon path length.

5.3 Scavenger Studies (Mechanistic Validation) To confirm the active species, perform the degradation with specific scavengers:

  • Isopropanol (IPA): Scavenges Hydroxyl Radicals (

    
    ). Expect significant inhibition.
    
  • EDTA-2Na: Scavenges Holes (

    
    ).
    
  • Benzoquinone (BQ): Scavenges Superoxide (

    
    ).
    

Troubleshooting & Quality Control

  • Issue: Inconsistent Kinetic Rates.

    • Root Cause:[4][5][6][7] Lamp intensity fluctuation or temperature variation.

    • Fix: Use a radiometer to monitor UV intensity (

      
      ) and maintain reactor temperature at 25°C 
      
      
      
      2°C using a water jacket.
  • Issue: Blue Shift in Absorbance.

    • Root Cause:[4][5][6][7] N-demethylation or partial breakdown of the chromophore.

    • Fix: This indicates degradation is occurring.[4] Use HPLC-MS for intermediate identification if mineralization proof is required.

  • Issue: Catalyst Aggregation.

    • Root Cause:[4][5][6][7] pH near PZC (6.5).[8]

    • Fix: Ensure operating pH is distinct from PZC (preferably pH 3). Sonicate the slurry for 10 mins before adding dye.

References

  • Gupta, V. K., et al. "Enhanced Photocatalytic Degradation of Methyl Orange by Au/TiO2 Nanoparticles under Neutral and Acidic Solutions."[3] ResearchGate.[3][6][9] Available at:

  • Lachheb, H., et al. "Photocatalytic degradation of various types of dyes (Alizarin S, Crocein Orange G, Methyl Red, Congo Red, Methylene Blue) in water by UV-irradiated titania.
  • Konstantinou, I. K., & Albanis, T. A. "TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations." Applied Catalysis B: Environmental, 2004.[10]

  • PubChem. "Mordant Orange 29 - Compound Summary."[11] National Library of Medicine. Available at:

  • Akpan, U. G., & Hameed, B. H. "Parameters affecting the photocatalytic degradation of dyes using TiO2-based photocatalysts: A review.

Sources

Method

Application Note: Adsorption Isotherm Modeling for Mordant Orange 29 Removal

Executive Summary This application note provides a rigorous, standardized protocol for evaluating the removal of C.I. Mordant Orange 29 (MO29) from wastewater using adsorption technologies.[1] MO29 is an anionic monoazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous, standardized protocol for evaluating the removal of C.I. Mordant Orange 29 (MO29) from wastewater using adsorption technologies.[1] MO29 is an anionic monoazo dye (CAS: 20352-64-1) characterized by a sulfonic acid group and a nitro group, making it highly soluble and persistent in aquatic environments.[1]

This guide moves beyond basic methodology to focus on mechanistic validation . It details the experimental workflow for batch equilibrium studies and provides a robust mathematical framework for applying Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich (D-R) isotherm models.[1] Special emphasis is placed on non-linear regression analysis to minimize error distribution inherent in linearized forms.[1]

Chemical Identity & Properties

Understanding the adsorbate is the first step in designing a valid protocol.

PropertySpecification
Common Name C.I. Mordant Orange 29 (Chromium Orange R)
CAS Number 20352-64-1
Molecular Formula

Molecular Weight 441.35 g/mol
Chromophore Azo group (-N=N-)
Ionic Character Anionic (due to

group)

~420–480 nm (Must be experimentally determined)

Experimental Insight: Because MO29 is anionic, adsorption is typically favored at low pH (pH 2.0–4.0), where the adsorbent surface becomes protonated (positively charged), enhancing electrostatic attraction with the dye anion [1].

Experimental Protocol: Batch Equilibrium Study

Materials & Reagents[2]
  • Adsorbate: Analytical grade Mordant Orange 29 (purity >95%).

  • Adsorbent: Activated Carbon (standard control) or novel biosorbent (e.g., Chitosan, Fly Ash).[1]

  • Solvent: Deionized (DI) water (Conductivity < 5

    
    ).[1]
    
  • pH Adjusters: 0.1 M HCl and 0.1 M NaOH.[1]

Workflow Diagram (DOT)

The following diagram outlines the critical path for data generation, ensuring no steps are skipped in the validation process.

AdsorptionWorkflow Prep 1. Stock Solution (1000 mg/L MO29) Scan 2. Spectral Scan (Determine λmax) Prep->Scan Calib 3. Calibration Curve (Beer-Lambert Law) Scan->Calib Select λmax Batch 4. Batch Equilibrium (Vary C0, Fixed Mass) Calib->Batch Validate Range Sep 5. Separation (Centrifugation/Filtration) Batch->Sep Equilibrium Time (24h) Analysis 6. UV-Vis Analysis (Measure Abs @ λmax) Sep->Analysis Modeling 7. Isotherm Modeling (Non-linear Regression) Analysis->Modeling Calculate qe

Figure 1: Step-by-step experimental workflow for generating adsorption isotherm data.

Detailed Procedure
Step 1: Determination of

Before any quantification, the spectral signature must be locked.

  • Prepare a dilute solution of MO29 (e.g., 10 mg/L).[1]

  • Scan absorbance from 200 nm to 800 nm using a UV-Vis spectrophotometer.[1]

  • Identify the wavelength of maximum absorbance (

    
    ).[1][2] Note:  If pH changes significantly during adsorption, verify that 
    
    
    
    does not shift (solvatochromic effect).
Step 2: Calibration Curve[1]
  • Prepare serial dilutions (e.g., 5, 10, 20, 40, 60, 80, 100 mg/L).

  • Measure absorbance at

    
    .[1]
    
  • Plot Absorbance vs. Concentration.[1] Ensure

    
    .
    
Step 3: Equilibrium Experiments ("Bottle Point" Method)

To generate an isotherm, you must vary the driving force (concentration) while keeping temperature and surface area constant.[1]

  • Fixed Parameters: Adsorbent mass (

    
     g), Volume (
    
    
    
    L), pH (optimized, e.g., pH 3.0), Temperature (25°C).
  • Variable Parameter: Initial Dye Concentration (

    
    : 10–200 mg/L).
    
  • Agitation: Place flasks in an orbital shaker (150 rpm) for 24 hours (or until equilibrium time

    
     determined by kinetic study).
    
  • Separation: Centrifuge at 4000 rpm for 10 mins to remove adsorbent particles.

  • Measurement: Measure residual concentration (

    
    ) of the supernatant.
    
Data Calculation

Calculate the equilibrium adsorption capacity,


 (mg/g):

[1]

Where:

  • 
     = Initial concentration (mg/L)[1][3]
    
  • 
     = Equilibrium concentration (mg/L)[1]
    
  • 
     = Volume of solution (L)[1]
    
  • 
     = Mass of adsorbent (g)[1][4]
    

Isotherm Modeling & Analysis

Scientific Integrity Note: Do not rely solely on linear regression (e.g., plotting


 vs 

). Linearization distorts the error structure of the data. Non-linear regression (minimizing the sum of squared errors) is the gold standard for modern application notes [2].
Model Selection Logic

ModelLogic Start Experimental Data (Ce vs qe) Langmuir Langmuir Model (Monolayer, Homogeneous) Start->Langmuir Freundlich Freundlich Model (Multilayer, Heterogeneous) Start->Freundlich DR Dubinin-Radushkevich (Energy of Adsorption) Start->DR Decision Compare Error Functions (R², χ², RMSE) Langmuir->Decision Freundlich->Decision DR->Decision Result Identify Mechanism Decision->Result Best Fit

Figure 2: Decision matrix for selecting the appropriate adsorption mechanism.

Key Isotherm Models
1. Langmuir Isotherm

Assumes monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules.[1]

  • Non-linear Equation:

    
    [1]
    
  • Key Parameters:

    • 
      : Maximum monolayer capacity (mg/g).[1]
      
    • 
      : Langmuir constant related to affinity (L/mg).[1][5]
      
    • 
       Factor:  Separation factor 
      
      
      
      .[1]
      • 
        : Favorable adsorption.[1]
        
      • 
        : Unfavorable.[1]
        
2. Freundlich Isotherm

Assumes multilayer adsorption on heterogeneous surfaces.[1]

  • Non-linear Equation:

    
    [1]
    
  • Key Parameters:

    • 
      : Capacity indicator.[1][3]
      
    • 
      : Intensity of adsorption.[3][5] If 
      
      
      
      , adsorption is favorable.[1]
3. Dubinin-Radushkevich (D-R) Isotherm

Used to distinguish between physical and chemical adsorption.[1]

  • Equation:

    
    
    Where 
    
    
    
    .[1]
  • Mean Free Energy (

    
    ): 
    
    
    
    
    [1]
    • 
       kJ/mol: Physisorption (Van der Waals forces).[1]
      
    • 
       kJ/mol: Chemisorption (Ion exchange/covalent).[1]
      

Validation & Reporting

To ensure Trustworthiness (the T in E-E-A-T), your report must include error analysis.

Error Functions

Do not rely on


 alone.[1] Calculate the Chi-square (

)
statistic:

Smaller

values indicate a better fit.[1]
Expected Results (Case Study Reference)

In studies involving similar anionic azo dyes (e.g., Mordant Orange 1 or Methyl Orange) on activated carbon or fly ash:

  • Isotherm: Often follows the Langmuir model, suggesting monolayer coverage [3].[6]

  • Capacity:

    
     typically ranges from 10 to 150 mg/g  depending on the adsorbent's surface area [3, 4].
    
  • Kinetics: Pseudo-second-order kinetics are most common, indicating the rate is controlled by chemisorption steps [4].[7]

References

  • PubChem. (n.d.).[1] Mordant Orange 29 (CID 111145).[1][8] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Tran, H. N., et al. (2017).[1] Mistakes and inconsistencies regarding adsorption of contaminants from water and wastewater. Water Research. (General reference for non-linear regression standards).

  • Teixeira, S., et al. (2021).[1][9] Coal Fly Ash Waste, a Low-Cost Adsorbent for the Removal of Mordant Orange Dye from Aqueous Media.[5][10] Journal of the Brazilian Chemical Society.[5] Retrieved from [Link][1][11]

  • Hao, Y., et al. (2023).[1] Adsorption of Methyl Orange from Water Using Chitosan Bead-like Materials. MDPI.[1] Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Effect of temperature on the dyeing rate of Mordant Orange 29

Topic: Effect of Temperature on the Dyeing Rate of Mordant Orange 29 (C.I. 18744) Ticket ID: MO29-KIN-TEMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Kinetics Division Welcome to the Chromatix Te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on the Dyeing Rate of Mordant Orange 29 (C.I. 18744) Ticket ID: MO29-KIN-TEMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Kinetics Division

Welcome to the Chromatix Technical Hub

You have reached the Tier-3 support documentation for kinetic profiling of anionic azo dyes. This guide addresses the thermodynamic and kinetic anomalies researchers frequently encounter when analyzing Mordant Orange 29 (MO29) under varying thermal conditions.

Unlike simple acid dyes, MO29 involves a complex interplay of diffusion, site-specific adsorption, and potential metal-complexation (if mordants are present).[1] Temperature is the primary variable governing the rate of these steps (


) and the extent of equilibrium (

).

Below are the three most common technical hurdles reported by our user base, accompanied by self-validating troubleshooting protocols.

Module 1: Kinetic Modeling Anomalies

User Query: "My adsorption data for Mordant Orange 29 fits the Pseudo-Second Order (PSO) model at 30°C, but deviates significantly at 60°C. Why is the model failing at higher temperatures?"

Technical Diagnosis: The deviation suggests a shift in the Rate-Limiting Step (RLS) . At lower temperatures, the kinetic energy is insufficient to overcome the energy barrier for intraparticle diffusion rapidly, making surface adsorption or film diffusion more dominant. As temperature rises (


), the diffusion coefficient (

) increases exponentially.[1] If your data deviates from PSO, the system is likely transitioning into a multi-stage diffusion regime where the dye molecules are penetrating deeper into the fiber/adsorbent matrix.

Troubleshooting Protocol:

  • Plot Verification: Do not rely solely on

    
    . Plot 
    
    
    
    vs.
    
    
    .[1] If the high-temperature data shows curvature rather than a straight line, PSO is insufficient.
  • Apply the Weber-Morris Model: Plot

    
     vs. 
    
    
    
    .[1]
    • Linear through origin: Intraparticle diffusion is the sole rate-limiting step.

    • Multi-linear (Piecewise): Two or more steps govern the process (e.g., boundary layer diffusion followed by pore diffusion).[1]

  • Calculate Activation Energy (

    
    ) for Diffusion:  If the rate increases with temperature, calculate 
    
    
    
    using the Arrhenius equation.[2]
    • 
      : Physisorption/Diffusion controlled.[1]
      
    • 
      : Chemisorption controlled (rare for simple dyeing, common for mordanting).[1]
      

Visualization: Mass Transfer Mechanism The following diagram illustrates the transport barriers MO29 must overcome.

MassTransfer cluster_0 Bulk Solution Phase cluster_1 Solid Phase (Fiber/Adsorbent) Dye MO29 Anion Film Boundary Layer (Film Diffusion) Dye->Film T affects Viscosity Pore Internal Pores (Intraparticle Diffusion) Film->Pore T affects Swelling Site Active Site (Adsorption/Fixation) Pore->Site T affects Affinity

Figure 1: Transport mechanism of Mordant Orange 29.[1] Temperature increases kinetic energy, reducing resistance at the Boundary Layer and Pore entry.

Module 2: Thermodynamic Inconsistencies

User Query: "I calculated the Activation Energy (


) and Enthalpy (

), but my Arrhenius plot is non-linear. Is my temperature control faulty?"

Technical Diagnosis: A non-linear Arrhenius plot (ln


 vs. 

) for MO29 usually indicates a change in mechanism or substrate morphology , not necessarily equipment failure.[1]
  • Glass Transition (

    
    ):  If dyeing wool or nylon, exceeding the 
    
    
    
    (approx. 40-60°C for wet wool) causes a sudden increase in free volume, drastically altering the diffusion rate.
  • Dye Aggregation: MO29 can form dimers at low temperatures.[1] High temperatures break these aggregates, changing the effective diffusing species size.

Thermodynamic Data Interpretation Matrix:

ParameterValue SignPhysical Interpretation for MO29

Positive (+)Endothermic. Higher T increases equilibrium uptake (

).[1] Common for dyeing where fiber swelling is required.[1]

Negative (-)Exothermic. Higher T decreases equilibrium uptake (

).[1] Common for adsorption on activated carbon without swelling.[1]

Negative (-)Spontaneous. The process is thermodynamically favorable.[1][3]

Positive (+)Barrier. Minimum energy required.[1] High

implies strong temperature dependence.[1]

Troubleshooting Protocol:

  • Segmented Analysis: If the plot is bent, calculate

    
     separately for the low-T and high-T regions. The "break point" often correlates with the fiber's 
    
    
    
    .
  • Check Concentration Stability: Ensure the dye is not degrading at high T. (See Module 3).

Module 3: Experimental Integrity & Protocol

User Query: "How do I ensure my kinetic data is reproducible? My absorbance readings drift at 60°C."

Technical Diagnosis: Drift at high temperatures is often caused by bathochromic shifts due to pH changes or thermal degradation of the azo bond (-N=N-).[1] Mordant Orange 29 is pH-sensitive.[1][2] As temperature rises, the pKa of buffers can shift, altering the dye's ionization state and its


.

Standardized Isothermal Dyeing Protocol (Self-Validating):

  • Stock Preparation:

    • Dissolve MO29 in deionized water.[1]

    • Validation: Measure

      
       (approx. 370-385 nm depending on pH).[1] If 
      
      
      
      shifts >2nm after 1 hour, the stock is unstable.
  • System Equilibration (Crucial Step):

    • Do not add adsorbent/fiber yet.[1]

    • Heat the dye solution to the target temperature (e.g., 30, 40, 50, 60°C).

    • Validation: Allow 15 mins for thermal equilibrium. Verify T with a calibrated probe, not just the hotplate display.

  • Initiation:

    • Add the adsorbent/fiber (

      
      ).
      
    • Maintain agitation speed (RPM) constant. Variations in RPM alter the boundary layer thickness (Film Diffusion), invalidating kinetic comparisons.

  • Sampling & Quenching:

    • Withdraw aliquots at preset intervals (

      
       min).
      
    • Critical: Immediately centrifuge or filter.[1]

    • The "Ice Bath" Rule: If analyzing offline, place the aliquot in a sealed vial in an ice bath to "freeze" the equilibrium state before measuring absorbance.

Decision Logic for Troubleshooting:

Troubleshooting Start Start: Kinetic Data Analysis CheckLinear Check PSO Plot (t/qt vs t) Is it linear? Start->CheckLinear YesLinear Calculate k2 and qe CheckLinear->YesLinear R² > 0.99 NoLinear Check Intraparticle Diffusion (qt vs t^0.5) CheckLinear->NoLinear Curved CheckOrigin Does line pass through origin? NoLinear->CheckOrigin OriginYes Mechanism: Intraparticle Diffusion Only CheckOrigin->OriginYes Yes OriginNo Mechanism: Film Diffusion + Pore Diffusion CheckOrigin->OriginNo No (Intercept C > 0)

Figure 2: Diagnostic flowchart for selecting the correct kinetic model based on data linearity.

References
  • Adsorption Kinetics of Azo Dyes

    • Title: Kinetics and Isotherm Studies For Adsorption Of Methyl Orange Dye From Aqueous Solutions Using Hydroxyapatite.[1][4]

    • Source: BUE Scholar.[1]

    • URL:[Link] (General principles of azo dye kinetics).[1]

  • Thermodynamic Parameters

    • Title: Adsorption-Kinetic Studies of Mordant Exhaust Dyeing.[1][4][5]

    • Source: SciELO South Africa.[1]

    • URL:[Link] (Specifics on mordant dye thermodynamics).[1]

  • Arrhenius & Diffusion Mechanisms

    • Title: Intraparticle diffusion-adsorption model to describe liquid/solid adsorption kinetics.[1][6]

    • Source: SciELO México.[1]

    • URL:[Link] (Mathematical modeling of diffusion).[1]

  • Dye Properties

    • Title: C.I.[1][7] Mordant Orange 29 | Dye - MedchemExpress.[1]

    • Source: MedchemExpress.[1]

For further assistance with non-linear regression analysis, please contact the Data Science Unit at ext. 404.

Sources

Optimization

Technical Support Center: Mastering Stoichiometry in Mordant Orange 29 Metal-Ligand Synthesis

Welcome to the technical support center for Mordant Orange 29 metal-ligand synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Mordant Orange 29 metal-ligand synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the stoichiometry of your metal complexes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in achieving the desired metal-to-ligand ratio.

Frequently Asked Questions (FAQs)

Q1: What is Mordant Orange 29 and why is its stoichiometry in metal complexes important?

A: Mordant Orange 29, also known by its Colour Index name C.I. 18744, is a single azo dye.[1] Its molecular structure contains multiple coordination sites, making it an excellent ligand for forming complexes with various metal ions. The stoichiometry of these metal-ligand complexes—the precise ratio of metal ions to ligand molecules—is critical as it directly influences the resulting compound's properties. These properties include its color, stability, solubility, and, in the context of drug development, its therapeutic or diagnostic activity.[2][3] Inconsistent stoichiometry can lead to irreproducible results, affecting the efficacy and safety of the final product.

Q2: What are the primary factors that influence the stoichiometry of Mordant Orange 29 metal complexes?

A: The formation and stoichiometry of metal-ligand complexes are governed by a delicate interplay of several experimental parameters. The most influential factors include:

  • pH of the reaction medium: The pH dictates the protonation state of the ligand's functional groups, which in turn affects their ability to coordinate with the metal ion.[4][5][6]

  • Molar ratio of reactants: The initial concentration ratio of the metal salt to Mordant Orange 29 is a fundamental determinant of the final product's stoichiometry.[7][8]

  • Reaction temperature: Temperature can influence the reaction kinetics and the thermodynamic stability of different stoichiometric complexes.

  • Choice of solvent: The solvent can affect the solubility of reactants and the stability of the resulting complexes. Mordant Orange 29 is soluble in water.[9]

  • Nature of the metal ion: Different metal ions have varying coordination preferences and geometries, which will influence the stoichiometry of the complex formed.

Q3: How does pH specifically affect the coordination of Mordant Orange 29 with metal ions?

A: The pH of the reaction medium is arguably the most critical parameter in controlling the stoichiometry of Mordant Orange 29 metal complexes. The dye possesses hydroxyl (-OH) and sulfonic acid (-SO3H) groups, which can deprotonate at different pH values. Deprotonation is essential for these groups to act as effective coordination sites for metal ions. For instance, at a specific pH, only certain functional groups will be in the appropriate ionic form to bind with the metal, thereby directing the formation of a particular stoichiometric complex. An acidic pH, for example, might favor the protonation of some sites, rendering them unavailable for coordination and leading to a different metal-to-ligand ratio than would be observed in a neutral or alkaline environment.[4][5][6]

Q4: Can you provide a general starting protocol for the synthesis of a Mordant Orange 29 metal complex?

A: While the optimal conditions will vary depending on the specific metal ion and desired stoichiometry, a general protocol can be outlined as follows:

  • Dissolution of Ligand: Dissolve a precise amount of Mordant Orange 29 in a suitable solvent (e.g., deionized water or an appropriate buffer) to a known concentration.

  • pH Adjustment: Carefully adjust the pH of the ligand solution to the desired value using a dilute acid or base. This step is crucial for controlling the ligand's coordination sites.

  • Preparation of Metal Salt Solution: In a separate vessel, dissolve the chosen metal salt (e.g., copper sulfate, ferrous sulfate) in the same solvent to a known concentration.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution dropwise while stirring continuously. The rate of addition can influence the homogeneity of the product.

  • Reaction Conditions: Maintain the reaction mixture at a constant temperature for a specified duration to ensure the completion of the reaction.

  • Isolation and Purification: The resulting metal complex can be isolated by filtration or other suitable techniques. Purification may be achieved through recrystallization from an appropriate solvent.

It is imperative to perform small-scale trial experiments to optimize the pH, molar ratio, and temperature for your specific system.

Troubleshooting Guide

Problem 1: Formation of a mixture of products with different stoichiometries.

Root Cause Analysis:

This is a common issue and often points to a lack of precise control over the reaction conditions. The primary culprits are typically:

  • Inadequate pH control: Fluctuations in pH during the reaction can lead to the simultaneous formation of different complex species.

  • Incorrect molar ratio of reactants: An inappropriate initial ratio of metal to ligand can result in the formation of multiple stoichiometric products.

  • Localized high concentrations: Rapid addition of the metal salt solution can create areas of high concentration, leading to the formation of undesired complexes.

Solutions:

  • Utilize a buffered system: Employing a suitable buffer system will help maintain a constant pH throughout the reaction, favoring the formation of a single stoichiometric product.

  • Optimize the molar ratio: Systematically vary the metal-to-ligand molar ratio in a series of small-scale experiments to identify the optimal ratio for your desired complex.

  • Slow, controlled addition: Add the metal salt solution dropwise to the ligand solution with vigorous stirring to ensure a homogeneous reaction mixture.

Problem 2: Low yield of the desired metal complex.

Root Cause Analysis:

Low yields can be attributed to several factors:

  • Suboptimal pH: If the pH is not optimal for the deprotonation of the key coordinating groups, the complex formation will be inefficient.

  • Precipitation of metal hydroxide: At higher pH values, some metal ions may precipitate as metal hydroxides, reducing the concentration of free metal ions available for complexation.

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.

Solutions:

  • Systematic pH screening: Conduct a series of experiments across a range of pH values to determine the optimal pH for maximum yield.

  • Monitor for precipitation: Visually inspect the reaction mixture for any signs of metal hydroxide precipitation. If observed, consider lowering the pH or using a chelating agent to keep the metal ion in solution.

  • Reaction monitoring: Use a technique like UV-Vis spectroscopy to monitor the progress of the reaction and ensure it has gone to completion before attempting to isolate the product.

Problem 3: The isolated complex is amorphous or difficult to crystallize.

Root Cause Analysis:

The formation of amorphous products can be due to:

  • Rapid precipitation: If the complex is highly insoluble and precipitates too quickly, it may not have sufficient time to form an ordered crystalline structure.

  • Presence of impurities: Impurities in the reactants or solvent can interfere with the crystallization process.

Solutions:

  • Control the rate of precipitation: Try to slow down the precipitation process by using more dilute solutions or by slowly cooling the reaction mixture.

  • Use high-purity reagents: Ensure that the Mordant Orange 29, metal salt, and solvents are of high purity.

  • Recrystallization: Attempt to recrystallize the amorphous product from a variety of solvents or solvent mixtures to induce crystallization.

Experimental Workflow and Data Presentation

Workflow for Optimizing Stoichiometry

The following workflow provides a systematic approach to controlling the stoichiometry of Mordant Orange 29 metal complexes.

Stoichiometry_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_synthesis Synthesis & Isolation cluster_analysis Analysis prep_ligand Prepare Mordant Orange 29 Solution ph_screen pH Screening prep_ligand->ph_screen prep_metal Prepare Metal Salt Solution prep_metal->ph_screen ratio_screen Molar Ratio Screening ph_screen->ratio_screen Optimized pH temp_screen Temperature Screening ratio_screen->temp_screen Optimized Ratio synthesis Optimized Synthesis temp_screen->synthesis Optimized Temp. isolation Isolation & Purification synthesis->isolation characterization Characterization (e.g., UV-Vis, FTIR, Elemental Analysis) isolation->characterization

Caption: Systematic workflow for optimizing the stoichiometry of Mordant Orange 29 metal complexes.

Table 1: Effect of pH on Metal-to-Ligand Ratio
pHMetal:Ligand Molar Ratio (Initial)Observed Predominant StoichiometryComments
3.01:11:2Excess ligand remains unreacted.
5.01:11:1Optimal for 1:1 complex formation.
7.01:1Mixture of 1:1 and 2:1Onset of formation of higher stoichiometry complexes.
9.01:12:1Favorable for the formation of the 2:1 complex.
11.01:12:1 with metal hydroxide ppt.Precipitation of metal hydroxide reduces yield.

Note: This table presents hypothetical data for illustrative purposes. The actual results will depend on the specific metal ion used.

Key Mechanistic Insights

The Role of Deprotonation in Coordination

The ability of Mordant Orange 29 to act as a ligand is fundamentally tied to the deprotonation of its hydroxyl and sulfonic acid groups. The pKa values of these groups determine the pH range at which they will be in their anionic, coordinating form.

Deprotonation_Mechanism cluster_low_ph Low pH cluster_high_ph High pH cluster_metal L-OH L-OH (Protonated) L-O- L-O⁻ (Deprotonated, Coordinating) L-OH->L-O- + OH⁻ L-SO3H L-SO3H (Protonated) L-SO3- L-SO3⁻ (Deprotonated, Coordinating) L-SO3H->L-SO3- + OH⁻ M^n+ Metal Ion L-O-->M^n+ Coordination L-SO3-->M^n+ Coordination

Caption: The influence of pH on the deprotonation and coordinating ability of Mordant Orange 29.

By understanding and carefully controlling the factors outlined in this guide, researchers can achieve precise stoichiometric control in their Mordant Orange 29 metal-ligand syntheses, leading to more reliable and reproducible results in their scientific endeavors.

References

  • Mordant Orange 29 - World dye variety. (2012, September 6). Retrieved from [Link]

  • Disperse Orange 29 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd. (2019, May 21). Retrieved from [Link]

  • MORDANT ORANGE 29 - gsrs. (n.d.). Retrieved from [Link]

  • US5509941A - Mordant composition for natural dye processes - Google Patents. (n.d.).
  • Synthesis and Characterization of a Metal Complex Containing Naringin and Cu, and its Antioxidant, Antimicrobial, Antiinflammatory and Tumor Cell Cytotoxicity - NIH. (n.d.). Retrieved from [Link]

  • Reactive Orange 29 - World dye variety. (2012, May 9). Retrieved from [Link]

  • Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole - International Science Community Association. (2013, October 18). Retrieved from [Link]

  • Dye - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of New Metal Complex Dye - ResearchGate. (2020, July 28). Retrieved from [Link]

  • (PDF) Effect of metallic mordants on pH and Optical density values of the dyed fabrics by using aqueous extracted eco-friendly natural dye from shells of Juglans regia - ResearchGate. (2025, October 13). Retrieved from [Link]

  • Are the metal identity and stoichiometry of metal complexes important for colchicine site binding and inhibition of tubulin polymerization? - RSC Publishing. (2024, July 2). Retrieved from [Link]

  • Photo degradation of methyl orange an azo dye by advanced Fenton process using zero valent metallic iron - PubMed. (2009, May 30). Retrieved from [Link]

  • Some Metal Ions Complexes With Azo [4-((8-hydroxyquinolin-7-yl) - jmchemsci.com. (2022, July 19). Retrieved from [Link]

  • Metal Coordination Stoichiometry Controlled Formation of Linear and Hyperbranched Supramolecular Polymers - PubMed. (2016, July 5). Retrieved from [Link]

  • Influence of ligand type and solution pH on heavy metal ion complexation in cellulosic fibre: Model calculations and experimental results - ResearchGate. (2008, August 14). Retrieved from [Link]

  • Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand - MDPI. (n.d.). Retrieved from [Link]

  • Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC - NIH. (n.d.). Retrieved from [Link]

  • Metal–Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions | Accounts of Chemical Research - ACS Publications. (2023, May 19). Retrieved from [Link]

  • Ligand Design for Electrochemically Controlling Stoichiometric and Catalytic Reactivity of Transition Metals - PubMed. (n.d.). Retrieved from [Link]

  • Metal–Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions - American Chemical Society. (2023, March 10). Retrieved from [Link]

  • (PDF) Influence of pH, Concentration, and Chelating Power of Organic Anions on the Synthesis of Aluminum Hydroxides and Oxyhydroxides1 - ResearchGate. (2025, August 6). Retrieved from [Link]xides_and_Oxyhydroxides1)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Degradation of Mordant Orange 29: Ozonation vs. Photolysis

The proliferation of synthetic dyes, such as the azo dye Mordant Orange 29, in industrial wastewater poses a significant environmental challenge. Their complex aromatic structures are often resistant to conventional biol...

Author: BenchChem Technical Support Team. Date: February 2026

The proliferation of synthetic dyes, such as the azo dye Mordant Orange 29, in industrial wastewater poses a significant environmental challenge. Their complex aromatic structures are often resistant to conventional biological treatment methods, necessitating the use of Advanced Oxidation Processes (AOPs) for effective degradation. This guide provides an in-depth, objective comparison of two prominent AOPs—ozonation and photolysis—for the remediation of Mordant Orange 29, offering researchers and environmental scientists a comprehensive look at the mechanisms, efficiencies, and practical considerations of each technique.

Mordant Orange 29: A Profile

Mordant Orange 29 (C.I. 18744) is a single azo dye characterized by the presence of one nitrogen-nitrogen double bond (-N=N-) which acts as the chromophore responsible for its color.[1] Its molecular structure consists of a substituted phenyl ring linked to a pyrazolone derivative. This structure, while effective for dyeing textiles like wool and silk, is also what contributes to its recalcitrance in the environment.[2]

Molecular Formula: C₁₆H₁₂N₅NaO₇S[3] Molecular Weight: 441.35 g/mol [3]

Understanding the degradation of this molecule requires targeting its most labile chemical bonds, primarily the azo linkage, to achieve both decolorization and detoxification.

Section 1: Ozonation - A Powerful Oxidative Approach

Ozonation is a highly effective AOP that utilizes the strong oxidizing potential of ozone (O₃) to break down complex organic molecules. Its application in dye degradation is well-established and relies on a dual mechanism of action.[4]

The Dual Mechanism of Ozonation

Ozone can degrade organic pollutants through two primary pathways:

  • Direct Molecular Ozone Attack: Ozone is a selective electrophile that directly attacks electron-rich moieties in the dye molecule. For azo dyes like Mordant Orange 29, the primary target is the azo bond. Cleavage of this chromophore results in rapid decolorization of the wastewater.[4]

  • Indirect Hydroxyl Radical (•OH) Attack: In aqueous solutions, particularly under alkaline (high pH) conditions, ozone decomposes to form hydroxyl radicals (•OH).[5] These radicals are non-selective and possess a significantly higher oxidation potential than molecular ozone, enabling them to attack a wider range of organic compounds and drive the degradation process towards complete mineralization (conversion to CO₂, H₂O, and inorganic salts).[4][6]

The efficiency of ozonation is therefore highly pH-dependent. Studies on other azo dyes have consistently shown that color removal rates increase with rising pH due to the enhanced generation of hydroxyl radicals.[7]

Performance and Kinetics

Experimental data on various azo dyes demonstrate the potency of ozonation. For instance, in the treatment of Methyl Orange, ozonation alone achieved 85% degradation within 15 minutes.[6] The degradation process typically follows pseudo-first-order kinetics, with the rate constant being dependent on factors like the applied ozone dose and temperature.[5]

Furthermore, the efficacy of ozonation can be significantly boosted through catalysis. The use of metal ions, such as Fe³⁺, in a process known as catalytic ozonation, can accelerate the decomposition of ozone into hydroxyl radicals, leading to faster and more complete degradation.[6]

Ozonation Experimental Workflow

The following diagram outlines a typical experimental setup for the ozonation of Mordant Orange 29.

Ozonation_Workflow cluster_prep Preparation cluster_reaction Ozonation cluster_analysis Analysis P1 Prepare Mordant Orange 29 Aqueous Solution P2 Adjust pH of Solution (e.g., with H₂SO₄ or NaOH) P1->P2 R1 Transfer Solution to Bubble Column Reactor P2->R1 Begin Experiment R2 Introduce O₃/O₂ Gas (from Ozone Generator) R1->R2 R3 Collect Samples at Timed Intervals R2->R3 A1 Quench Reaction (e.g., with Na₂S₂O₃) R3->A1 Process Sample A2 Measure Absorbance (UV-Vis Spectrophotometer) A1->A2 A3 Analyze TOC/COD for Mineralization A1->A3

Caption: Experimental workflow for Mordant Orange 29 degradation via ozonation.

Section 2: Photolysis - Harnessing Light for Degradation

Photolysis involves the use of light energy, typically in the ultraviolet (UV) spectrum, to induce chemical decomposition. While direct photolysis of dyes can occur, the process is often inefficient. Therefore, it is commonly enhanced by a photocatalyst, a semiconductor material like titanium dioxide (TiO₂), in a process known as heterogeneous photocatalysis.[8]

The Mechanism of Photocatalysis

The photocatalytic degradation of Mordant Orange 29 using a catalyst like TiO₂ proceeds through several key steps:

  • Photon Absorption: When the TiO₂ particles are irradiated with light of sufficient energy (greater than their band gap), an electron (e⁻) is promoted from the valence band to the conduction band, leaving behind a positive "hole" (h⁺).[9]

  • Generation of Reactive Species: These electron-hole pairs migrate to the catalyst surface and initiate redox reactions with adsorbed water and oxygen molecules.

    • The holes (h⁺) oxidize water to form highly reactive hydroxyl radicals (•OH).

    • The electrons (e⁻) reduce dissolved oxygen to create superoxide radicals (•O₂⁻), which can further react to produce other reactive oxygen species (ROS).

  • Dye Degradation: The generated hydroxyl radicals and other ROS are powerful oxidizing agents that attack the adsorbed Mordant Orange 29 molecules. This leads to the cleavage of the azo bond and subsequent degradation of the resulting aromatic intermediates.[10]

The ultimate goal is the complete mineralization of the dye into harmless products. The efficiency of photocatalysis is dependent on light intensity, catalyst concentration, pH, and the presence of oxidizing agents like hydrogen peroxide (H₂O₂), which can accept photogenerated electrons and create more hydroxyl radicals.[11]

Performance and Limitations

Direct photolysis of azo dyes is generally slow and ineffective. For Methyl Orange, degradation by photolysis alone was found to be less than 5%.[12] However, the introduction of a photocatalyst dramatically improves performance. Studies using various catalysts have demonstrated degradation efficiencies exceeding 90%.[12][13]

A key challenge in photocatalysis is the potential for rapid recombination of the electron-hole pairs, which reduces the quantum yield and overall efficiency.[8] Additionally, the turbidity of industrial wastewater can scatter or block UV light, hindering its penetration and limiting the effectiveness of the process in practical applications.

Photocatalysis Experimental Workflow

The diagram below illustrates a standard laboratory procedure for the photocatalytic degradation of Mordant Orange 29.

Photocatalysis_Workflow cluster_prep Preparation cluster_reaction Photocatalysis cluster_analysis Analysis P1 Prepare Mordant Orange 29 Aqueous Solution P2 Add Photocatalyst (e.g., TiO₂) to Solution P1->P2 R1 Stir in Dark for Adsorption Equilibrium P2->R1 Begin Experiment R2 Irradiate with UV/Solar Light (in Photoreactor) R1->R2 R3 Collect Samples at Timed Intervals R2->R3 A1 Separate Catalyst (Centrifuge/Filter) R3->A1 Process Sample A2 Measure Absorbance (UV-Vis Spectrophotometer) A1->A2 A3 Analyze TOC/COD for Mineralization A1->A3

Caption: Experimental workflow for Mordant Orange 29 degradation via photocatalysis.

Section 3: Head-to-Head Comparison

To aid researchers in selecting the appropriate AOP, this section provides a direct comparison of ozonation and photolysis for the degradation of Mordant Orange 29.

FeatureOzonationPhotolysis (Heterogeneous Photocatalysis)
Primary Oxidant Molecular Ozone (O₃) & Hydroxyl Radicals (•OH)Hydroxyl Radicals (•OH) & other Reactive Oxygen Species (ROS)
Degradation Rate Generally very fast, especially for decolorization (minutes).[6][7]Slower than ozonation; dependent on light intensity and catalyst efficiency (often hours).[12][13]
Mechanism Electrophilic attack on chromophores (azo bond) by O₃; non-selective attack by •OH.[4]Generation of e⁻/h⁺ pairs on catalyst surface, leading to ROS formation and subsequent oxidation.[9]
Key Parameters pH, Ozone Dose, Temperature, Presence of Catalysts (e.g., Fe³⁺).[5]Light Wavelength & Intensity, Catalyst Type & Loading, pH, Presence of O₂/H₂O₂.[11]
Advantages - High efficiency and rapid reaction rates.- Not affected by water turbidity.- No sludge production.- Potential for complete mineralization.- Can utilize solar energy, reducing operational costs.- Catalyst can be reused.
Limitations - High energy cost for ozone generation.- Ozone is unstable and must be generated on-site.- Potential for toxic byproduct formation (e.g., bromate) in certain waters.- Slower reaction rates.- Light penetration is limited by turbidity and color.- Catalyst recovery and deactivation can be challenging.[8]

Section 4: Detailed Experimental Protocols

These protocols provide a self-validating framework for researchers to investigate the degradation of Mordant Orange 29.

Protocol for Ozonation
  • Solution Preparation: Prepare a stock solution of Mordant Orange 29 (e.g., 100 mg/L) in deionized water. The initial concentration should be confirmed using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax).

  • Experimental Setup:

    • Use a glass bubble column reactor with a gas diffuser at the base.

    • Connect the reactor inlet to an ozone generator (fed with pure oxygen) via a gas flow meter.

    • Direct the reactor's off-gas through an ozone destruction unit (e.g., containing KI or heated catalyst) for safety.

  • Procedure:

    • Fill the reactor with a known volume (e.g., 500 mL) of the dye solution.

    • Adjust the solution pH to the desired level (e.g., 3, 7, 11) using dilute H₂SO₄ or NaOH.

    • Begin bubbling the O₃/O₂ gas mixture through the solution at a constant flow rate (e.g., 1 L/min) and ozone concentration.

    • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes).

    • Immediately quench the reaction in each aliquot by adding a small amount of sodium thiosulfate solution to consume residual ozone.

  • Analysis:

    • Decolorization: Measure the absorbance of each quenched sample at λmax using a UV-Vis spectrophotometer. Calculate the percentage of color removal relative to the initial absorbance.

    • Mineralization: Analyze the samples for Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) to quantify the conversion of the organic dye into inorganic products.

Protocol for Photocatalysis
  • Catalyst and Solution Preparation: Prepare the Mordant Orange 29 solution as described above. Weigh the desired amount of photocatalyst (e.g., TiO₂ P25) to achieve a specific loading (e.g., 1 g/L).

  • Experimental Setup:

    • Use a temperature-controlled photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) or a solar simulator.

    • The reactor should have a quartz window to allow light transmission and be equipped with a magnetic stirrer.

  • Procedure:

    • Add the photocatalyst powder to a known volume of the dye solution in the reactor.

    • Stir the suspension in complete darkness for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Take an initial sample (t=0) at the end of the dark period.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Withdraw aliquots at specified time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Analysis:

    • Immediately separate the photocatalyst from each aliquot by centrifugation or by using a syringe filter (e.g., 0.22 µm).

    • Analyze the clear supernatant for decolorization (UV-Vis) and mineralization (TOC/COD) as described in the ozonation protocol.

Conclusion

Both ozonation and photolysis are powerful techniques capable of degrading the recalcitrant azo dye Mordant Orange 29.

  • Ozonation offers the distinct advantage of rapid decolorization, making it highly suitable for treating intensely colored effluents where color removal is the primary objective. Its effectiveness is less impeded by water turbidity, but the high operational cost is a significant consideration.

  • Photocatalysis , while generally slower, holds the promise of complete mineralization and the potential to harness solar energy, presenting a more sustainable and potentially cost-effective solution in the long term. However, its efficiency is highly susceptible to water quality parameters like turbidity.

The optimal choice between these two AOPs depends critically on the specific application, including the composition of the wastewater, the required treatment efficiency, and economic constraints. This guide provides the foundational knowledge and experimental framework for researchers to make an informed decision and to further innovate in the vital field of water remediation.

References

  • MDPI. Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. [Link]

  • World dye variety. Mordant Orange 29. [Link]

  • ThaiScience. Degradation of Congo Red Dye by Ozonation. [Link]

  • World dye variety. Reactive Orange 29. [Link]

  • gsrs. MORDANT ORANGE 29. [Link]

  • YouTube. Mechanism of diazotization and azo dyes. [Link]

  • ResearchGate. Biodegradation of Selected Azo Dyes Under Methanogenic Conditions. [Link]

  • ResearchGate. Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction. [Link]

  • TSI Journals. AN OVERVIEW OF OZONATION ASSOCIATED WITH NANOFILTRATION AS AN EFFECTIVE PROCEDURE IN TREATING DYE EFFLUENTS FROM TEXTILE IND. [Link]

  • MDPI. Investigation of Catalytic and Photocatalytic Degradation of Methyl Orange Using Doped LaMnO 3 Compounds. [Link]

  • JOCPR. Photofading mechanisms of azo dye in its azo and hydrazone forms under UV irradiation. [Link]

  • E3S Web of Conferences. Preliminary screening oxidative degradation methyl orange using ozone/ persulfate. [Link]

  • CORE. Degradation kinetics of azo dye by ozonation in water. [Link]

  • MDPI. Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation. [Link]

  • PMC - NIH. Degradation of Orange G, Acid Blue 161, and Brillant Green Dyes Using UV Light‐Activated GA–TiO2–Cd Composite. [Link]

  • CORE. THE OXIDATION OF AZO DYES AND ITS RELATION TO LIGHT FADING. A T H E S I S Submitted By N. P. DESAI to the UNIVERSITY OF GLASGOW. [Link]

  • ResearchGate. Proposed mechanism for degradation of Azo dye under aerobic and anaerobic condition of bacteria. [Link]

  • Aidic. An Experimental Study on the Degradation of Methyl Orange by Combining Hydrodynamic Cavitation and Chlorine Dioxide Treatments. [Link]

  • (PDF) Preliminary screening oxidative degradation methyl orange using ozone/ persulfate. [Link]

  • Hilaris Publisher. Photodegradation of Methyl Orange in Aqueous Solution by the Visible Light Active Co:La:TiO2 Nanocomposite. [Link]

  • lidsen. Catalysis Research | Photocatalytic Degradation of Azo Dyes Using Microreactors: Mechanistic Study of its Effects on H2O2 Addition. [Link]

  • YouTube. Making the First Azo Dye. [Link]

Sources

Comparative

A Researcher's Guide to Chromogenic Reagents in Trace Metal Analysis: Evaluating Accuracy and Precision

A Senior Application Scientist's Perspective on Method Selection and Validation In the realm of trace metal analysis, the quest for accuracy and precision is paramount. While sophisticated techniques like inductively cou...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Method Selection and Validation

In the realm of trace metal analysis, the quest for accuracy and precision is paramount. While sophisticated techniques like inductively coupled plasma-mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS) offer unparalleled sensitivity, spectrophotometric methods utilizing chromogenic reagents remain a cornerstone in many laboratories due to their accessibility, cost-effectiveness, and robustness.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and select chromogenic reagents for trace metal analysis, ensuring the generation of trustworthy and reproducible data.

While the initial focus of this guide was to be on Mordant Orange 29, a comprehensive review of scientific literature reveals that its primary applications are in the domain of biological and textile dyeing, with a notable absence of validated methods for quantitative trace metal analysis.[2] Therefore, this guide will broaden its scope to address the fundamental principles of evaluating any chromogenic reagent, using well-established examples to illustrate the concepts of accuracy, precision, and method validation.

The Role of Chromogenic Reagents in Spectrophotometry

Spectrophotometric determination of metal ions hinges on the formation of a stable, colored complex between the target metal ion and a specific organic ligand, known as a chromogenic reagent.[3] The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the metal ion in the sample, a principle governed by the Beer-Lambert Law. The choice of chromogenic reagent is critical and dictates the sensitivity, selectivity, and overall reliability of the analytical method.

Key Performance Characteristics of Chromogenic Reagents

When evaluating a chromogenic reagent for trace metal analysis, several key performance indicators must be considered. These parameters determine the method's accuracy (closeness to the true value) and precision (reproducibility of measurements).

1. Molar Absorptivity (ε): This is a measure of how strongly the metal-reagent complex absorbs light at a specific wavelength. A higher molar absorptivity translates to greater sensitivity, allowing for the detection of lower concentrations of the metal ion.

2. Linearity and Working Range: The calibration curve, a plot of absorbance versus concentration, should exhibit a linear relationship over a defined concentration range. This range dictates the concentrations for which the method is accurate. For example, a validated UV spectrophotometric method for pyrazinamide tablets demonstrated linearity in the range of 1.11112–13.3334 µg/mL with a high correlation coefficient (r² > 0.998).[4]

3. Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For instance, a spectrophotometric method for cobalt(II) detection reported an LOD of 0.147 µg/mL and an LOQ of 0.489 µg/mL.[5]

4. Selectivity and Interference: A crucial aspect of a chromogenic reagent is its selectivity for the target metal ion. Interfering ions, commonly present in sample matrices, can react with the reagent or the metal-reagent complex, leading to erroneous results.[1] For example, in the spectrophotometric analysis of aluminum using Alizarin Red S, the presence of iron can cause positive interference due to the formation of an iron-ARS complex.[1] Masking agents are often employed to mitigate such interferences.

Comparative Analysis of Chromogenic Reagents for Iron (Fe) Determination

To illustrate the practical application of these evaluation criteria, let's consider the spectrophotometric determination of iron, a common analyte in various samples. Several chromogenic reagents are available for this purpose, each with its own set of performance characteristics.

ReagentWavelength (λmax)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Linearity Range (µg/mL)Key Interferences
1,10-Phenanthroline 510 nm~11,0000.1 - 5.0Co²⁺, Cu²⁺, Ni²⁺, Zn²⁺
Ferrozine 562 nm~27,9000.01 - 4.0Co²⁺, Cu²⁺, Ni²⁺
Potassium Thiocyanate 480 nm~7,0000.5 - 10.0Co²⁺, Cu²⁺, Mo(VI), Ti(IV)

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions.

This comparative data highlights that Ferrozine offers the highest sensitivity for iron determination due to its significantly higher molar absorptivity. However, the choice of reagent will also depend on the sample matrix and the potential presence of interfering ions.

Experimental Workflow for Trace Metal Analysis using a Chromogenic Reagent

The following diagram illustrates a typical experimental workflow for the spectrophotometric determination of a trace metal.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_reaction Complexation Reaction cluster_measurement Spectrophotometric Measurement sample Sample Collection & Pre-treatment digest Acid Digestion (if required) sample->digest ph_adjust pH Adjustment digest->ph_adjust standards Preparation of Standard Solutions standards->ph_adjust blank Preparation of Reagent Blank blank->ph_adjust masking Addition of Masking Agent (if needed) ph_adjust->masking reagent_add Addition of Chromogenic Reagent incubation Incubation for Color Development reagent_add->incubation masking->reagent_add spectro Measure Absorbance at λmax incubation->spectro cal_curve Construct Calibration Curve spectro->cal_curve concentration Determine Sample Concentration cal_curve->concentration

Caption: A generalized workflow for spectrophotometric trace metal analysis.

Detailed Protocol: Spectrophotometric Determination of Iron using 1,10-Phenanthroline

This protocol provides a step-by-step guide for the determination of iron in a water sample.

1. Reagents and Solutions:

  • Standard Iron Solution (100 µg/mL): Dissolve 0.7022 g of ammonium iron(II) sulfate hexahydrate in water, add 10 mL of concentrated sulfuric acid, and dilute to 1000 mL with deionized water.

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce Fe³⁺ to Fe²⁺.

  • Sodium Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

2. Preparation of Calibration Standards:

  • Prepare a series of standard solutions with concentrations ranging from 0.1 to 5.0 µg/mL of iron by diluting the 100 µg/mL standard iron solution.

3. Sample Preparation:

  • If the water sample is turbid, filter it through a 0.45 µm membrane filter.

  • If the iron is expected to be in the ferric state (Fe³⁺), it must be reduced to the ferrous state (Fe²⁺).

4. Experimental Procedure:

  • Pipette 10 mL of each standard solution, a water sample, and a deionized water blank into separate 50 mL volumetric flasks.

  • To each flask, add 1 mL of hydroxylamine hydrochloride solution and mix well.

  • Add 5 mL of the sodium acetate buffer solution to each flask and mix.

  • Add 4 mL of the 1,10-phenanthroline solution to each flask and dilute to the mark with deionized water. Mix thoroughly.

  • Allow the solutions to stand for 10-15 minutes for full color development.

  • Measure the absorbance of each solution at 510 nm using a spectrophotometer, with the reagent blank as the reference.

  • Plot a calibration curve of absorbance versus iron concentration for the standard solutions.

  • Determine the concentration of iron in the water sample from the calibration curve.

Visualization of the Chemical Reaction

The reaction between ferrous iron and 1,10-phenanthroline forms a stable, orange-red complex.

chemical_reaction Fe2 Fe²⁺ Complex [Fe(C₁₂H₈N₂)₃]²⁺ (Orange-Red Complex) Fe2->Complex + Phen 3 x 1,10-Phenanthroline Phen->Complex

Caption: A decision-making flowchart for selecting a chromogenic reagent.

Conclusion: Ensuring Trustworthiness through Rigorous Evaluation

The accuracy and precision of trace metal analysis using spectrophotometry are fundamentally dependent on the careful selection and validation of the chromogenic reagent. While some reagents like Mordant Orange 29 have established roles in other fields, their application in quantitative analysis requires thorough investigation and validation. [2]Researchers must prioritize reagents with well-documented performance characteristics and conduct rigorous in-house validation to ensure the reliability of their results. By following a systematic approach to reagent evaluation and method development, as outlined in this guide, scientists can confidently generate high-quality data for their research and development endeavors.

References

  • ResearchGate. SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. [Link]

  • BIP-CIC. SPECTROPHOTOMETRIC DETERMINATION OF Cu(II), Co(II) AND Ni(II) IONS IN MONO AND MULTI - BIP-CIC. [Link]

  • PubChem. C.I. Mordant Orange 29. [Link]

  • SpringerLink. Spectrophotometric determination of cobalt ions in water using bimetallic chemosensor based on sulfa drug azo dye. [Link]

  • TSI Journals. Spectrophotometric determination of trace level arsenic in water by methyl orange as a chromogenic reagent. [Link]

  • PMC. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. [Link]

  • World dye variety. Mordant Orange 29. [Link]

  • Wikipedia. Dye. [Link]

  • ChemBK. C.I. Mordant Blue 29. [Link]

  • ResearchGate. Spectrophotometric Methods for the Simultaneous Determination of Metals in University Laboratories. [Link]

  • ResearchGate. Simultaneous Spectrophotometric determination of Metal Ions in Aqueous Solutions Using a Simple Spectra Ratio Method. [Link]

  • ResearchGate. Spectrophotometric Determination of Trace Elements. [Link]

  • ResearchGate. Experimental and Statistical Examination of the Use of Acids and Mordants in Wool Dyeing with Cochineal Natural Dye. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. [Link]

  • International Science Community Association. Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. [Link]

Sources

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